molecular formula C10H12Br2N2 B1612250 1-(3,5-Dibromophenyl)piperazine CAS No. 1121610-24-9

1-(3,5-Dibromophenyl)piperazine

Cat. No.: B1612250
CAS No.: 1121610-24-9
M. Wt: 320.02 g/mol
InChI Key: LBCMQRUBXURELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dibromophenyl)piperazine is a high-purity chemical compound provided for research and development purposes. This brominated phenylpiperazine features the molecular formula C10H12Br2N2 and a molecular weight of 320.02 g/mol . It is identified by CAS Number 1121610-24-9 . Piperazine derivatives represent a significant class of compounds in medicinal chemistry, often investigated for their interaction with neurological targets . These derivatives are typically divided into two main groups: benzylpiperazines and phenylpiperazines, with 1-(3,5-Dibromophenyl)piperazine falling into the latter category . The piperazine moiety is a common feature in many biologically active molecules and FDA-approved drugs, valued for its ability to influence the physicochemical properties of a compound and serve as a versatile scaffold in synthetic chemistry . Proper storage is recommended at -20°C to ensure the stability and longevity of the product . This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3,5-dibromophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCMQRUBXURELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612570
Record name 1-(3,5-Dibromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121610-24-9
Record name 1-(3,5-Dibromophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Bromophenyl)piperazine: Synthesis, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

An important note on the scope of this document: Initial research for "1-(3,5-Dibromo-phenyl)-piperazine" did not yield sufficient data for a comprehensive technical guide. Therefore, this document will focus on the closely related and well-documented compound, 1-(3-Bromophenyl)piperazine . This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of its chemical characteristics, synthesis, and known biological activities.

Introduction and Core Compound Identification

1-(3-Bromophenyl)piperazine is a chemical compound that belongs to the arylpiperazine class. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the piperazine moiety in a wide range of biologically active molecules. The presence of a brominated phenyl group attached to the piperazine ring provides a versatile scaffold for further chemical modifications, making it a valuable starting material and intermediate in the synthesis of potential drug candidates.

The core structure consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, substituted at one nitrogen with a 3-bromophenyl group. This structural motif is a key pharmacophore in many centrally acting agents.

Nomenclature and Chemical Properties

A clear and unambiguous identification of a chemical compound is crucial for scientific communication and research. This section provides the standardized nomenclature and key chemical properties of 1-(3-Bromophenyl)piperazine.

IUPAC Name and Synonyms
  • Preferred IUPAC Name: 1-(3-bromophenyl)piperazine

  • Common Synonyms:

    • 1-(m-Bromophenyl)piperazine[1]

    • (3'-bromophenyl)piperazine[2]

    • 1-(3-Bromo-phenyl)-piperazine[2]

    • (3-bromophenyl)piperazine[2]

    • Piperazine, 1-(3-bromophenyl)-[2]

    • N-(3-bromophenyl)-piperazine[2]

    • 4-(3-Bromophenyl)piperazine[1]

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of 1-(3-Bromophenyl)piperazine and its commonly used hydrochloride salt.

PropertyValue (1-(3-Bromophenyl)piperazine)Value (1-(3-Bromophenyl)piperazine HCl)Reference(s)
CAS Number 31197-30-5796856-45-6,[3]
Molecular Formula C10H13BrN2C10H14BrClN2[4],[3]
Molecular Weight 241.13 g/mol 277.59 g/mol [4],[3]
Appearance SolidNot specified
InChI InChI=1S/C10H13BrN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2InChI=1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H,[3]
InChIKey DOYNABJKDZARLF-UHFFFAOYSA-NINFIKWJCWNZVSH-UHFFFAOYSA-N,[3]
SMILES Brc1cccc(c1)N2CCNCC2C1CN(CCN1)C2=CC(=CC=C2)Br.Cl,[3]

Synthesis of 1-(3-Bromophenyl)piperazine

The synthesis of arylpiperazines is a well-established area of organic chemistry, with the Buchwald-Hartwig amination being a prominent and efficient method.[1][5] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

General Synthetic Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpiperazines.[1] The reaction typically involves the coupling of an aryl halide (in this case, 1,3-dibromobenzene or 3-bromoaniline derivatives) with piperazine or a protected piperazine derivative in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 1,3-Dibromobenzene) Product 1-(3-Bromophenyl)piperazine ArylHalide->Product Piperazine Piperazine Piperazine->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product Catalyzes Ligand Phosphine Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., Cs2CO3) Base->Product Solvent Toluene Solvent->Product

Caption: Buchwald-Hartwig Amination Workflow.

Exemplary Experimental Protocol

Materials:

  • 1,3-Dibromobenzene (or other suitable aryl bromide)

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs2CO3)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment (e.g., Celite, silica gel for column chromatography)

Procedure:

  • To a dry reaction flask under an inert atmosphere (nitrogen or argon), add the aryl bromide (1 equivalent), piperazine (1.5 equivalents), cesium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and BINAP (0.08 equivalents).[6]

  • Add anhydrous toluene to the flask.[6]

  • Degas the reaction mixture.

  • Heat the mixture to 110°C and stir for 8 hours under the inert atmosphere.[6]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain 1-(3-bromophenyl)piperazine.

Note on Causality: The choice of a palladium catalyst and a phosphine ligand is critical for the efficiency of the C-N bond formation. The base is necessary to deprotonate the amine and facilitate the catalytic cycle. The inert atmosphere prevents the oxidation of the catalyst and phosphine ligand.

Biological Activity and Pharmacological Profile

Arylpiperazine derivatives are known to interact with a variety of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[7] This makes them a rich area of investigation for the development of drugs targeting central nervous system (CNS) disorders.

Known Biological Target

1-(3-Bromophenyl)piperazine hydrochloride has been identified as an inhibitor of serotonin-3H binding, suggesting its interaction with serotonin receptors.[1] The broader class of arylpiperazines are known to bind to multiple 5-HT receptor subtypes, and their pharmacological effects are often a result of their activity at these various receptors.[8]

Potential Mechanism of Action

The mechanism of action for many arylpiperazines involves their ability to act as agonists, partial agonists, or antagonists at different serotonin and dopamine receptor subtypes. For instance, the structurally related compound 1-(3-chlorophenyl)piperazine (mCPP) is known to induce hypophagia (reduced food intake) through its action on 5-HT1C receptors.[9] It is plausible that 1-(3-bromophenyl)piperazine shares a similar mechanism of interacting with specific serotonin receptor subtypes to elicit its biological effects. The binding of these ligands to G-protein coupled receptors (GPCRs) like the serotonin receptors can modulate downstream signaling pathways.

G Arylpiperazine 1-(3-Bromophenyl)piperazine Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT1C, 5-HT2A) Arylpiperazine->Receptor:f0 Binds to GProtein G-Protein Receptor:f1->GProtein Activates/Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces/Inhibits CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

Caption: Putative Signaling Pathway of Arylpiperazines.

Quantitative Biological Data

Applications in Research and Drug Development

1-(3-Bromophenyl)piperazine serves as a valuable building block in medicinal chemistry and drug discovery. Its utility stems from:

  • A Versatile Scaffold: The arylpiperazine core is a privileged structure in CNS drug discovery.

  • A Handle for Further Chemistry: The bromine atom on the phenyl ring allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

  • An Intermediate in Pharmaceutical Synthesis: It is used as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4]

Conclusion

1-(3-Bromophenyl)piperazine is a key arylpiperazine derivative with significant potential in the field of medicinal chemistry. While information on the originally sought 1-(3,5-dibromo-phenyl)-piperazine is scarce, this guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, and known biological activities of the mono-brominated analog. The established synthetic routes, particularly the Buchwald-Hartwig amination, allow for its efficient preparation. Its known interaction with serotonin receptors, coupled with the broader pharmacological profile of the arylpiperazine class, makes it a compound of high interest for the development of novel therapeutics targeting CNS disorders. Further research to delineate its specific receptor binding affinities and functional activities is warranted to fully exploit its potential in drug discovery.

References

  • PubChem. 1-(3-Bromophenyl)piperazine hydrochloride. PubChem Compound Summary for CID 12227893. Accessed February 23, 2026. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Accessed February 23, 2026. [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • precisionFDA. 1-(3-BROMOPHENYL)PIPERAZINE. Accessed February 23, 2026. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Accessed February 23, 2026. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Accessed February 23, 2026. [Link]

  • ResearchGate. Fig. 1 Reaction scheme for the Buchwald-Hartwig amination of 1, 3,... Accessed February 23, 2026. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals. 2024;17(9):1238.
  • ACNP. Serotonin Receptor Subtypes and Ligands. Accessed February 23, 2026. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research. 2019;10(11):4936-4942.
  • precisionFDA. 1-(3-BROMOPHENYL)PIPERAZINE. Accessed February 23, 2026. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022;27(11):3408.
  • Pharmaffiliates. 1-(3-Bromophenyl)piperazine. Accessed February 23, 2026. [Link]

  • VCU Scholars Compass. Novel Analogs of m-Chlorophenylguanidine as 5-HT3 Receptor Ligands. Accessed February 23, 2026. [Link]

  • NCBI Bookshelf. Serotonin Receptors. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Siegel GJ, Agranoff BW, Albers RW, et al., editors. Philadelphia: Lippincott-Raven; 1999.
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Pharmaceutical Fronts. 2022;4(1):e9-e21.
  • Potencies of antagonists indicate that 5-HT1C receptors mediate 1-3(chlorophenyl)piperazine-induced hypophagia. British Journal of Pharmacology. 1990;101(4):915-919.
  • PubChem. 1-(3-Bromophenyl)piperazine hydrochloride. PubChem Compound Summary for CID 12227893. Accessed February 23, 2026. [Link]

Sources

Technical Guide: The Role of Dibromophenylpiperazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Dibromophenylpiperazine (DBPP) as a pharmaceutical intermediate. While less ubiquitous than its chlorinated analogs (e.g., 2,3-dichlorophenylpiperazine used in Aripiprazole), the dibromo- variants serve as critical building blocks in medicinal chemistry for structure-activity relationship (SAR) optimization, particularly in modulating lipophilicity, metabolic stability, and halogen bonding interactions in CNS and anti-infective drug discovery.

Executive Summary

Dibromophenylpiperazine (DBPP) represents a class of halogenated N-arylpiperazines serving as versatile scaffolds in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Its utility stems from the dual-reactive nature of the molecule: the nucleophilic secondary amine of the piperazine ring and the electrophilic/coupling-ready bromine substituents on the phenyl ring.

This guide focuses on the two most chemically significant isomers:

  • 1-(2,4-Dibromophenyl)piperazine : A scaffold for ortho/para-substituted bioactive ligands.

  • 1-(3,5-Dibromophenyl)piperazine : A symmetry-driven scaffold often used to block metabolic hot spots.

Chemical Identity & Physicochemical Properties
PropertySpecification (Typical for 1-(2,4-Dibromo) isomer)
IUPAC Name 1-(2,4-Dibromophenyl)piperazine
CAS Number 1121610-24-9 (2,4-isomer); 1121610-24-9 (3,5-isomer var.)
Molecular Formula C₁₀H₁₂Br₂N₂
Molecular Weight 320.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol
pKa (Piperazine NH) ~9.0–9.5 (Predicted)
LogP ~3.2 (High lipophilicity due to Br)

Key Structural Feature: The presence of two bromine atoms significantly increases the lipophilicity (LogP) compared to the parent phenylpiperazine, enhancing blood-brain barrier (BBB) permeability—a critical trait for CNS-targeting drugs.

Synthetic Utility & Manufacturing Pathways

The synthesis of DBPP generally follows two primary routes, chosen based on scale and cost-efficiency.

Route A: Nucleophilic Aromatic Substitution (SnAr) – The "Aniline Route"

This is the classical industrial approach, utilizing the reactivity of aniline derivatives with bis-electrophiles.

  • Precursors: 2,4-Dibromoaniline + Bis(2-chloroethyl)amine hydrochloride.

  • Conditions: High temperature (130–150°C), solvent (Chlorobenzene or n-Butanol), Base (K₂CO₃).

  • Mechanism: Double N-alkylation of the aniline nitrogen to form the piperazine ring.

Route B: Buchwald-Hartwig Amination – The "Catalytic Route"

Used for high-value, regio-specific synthesis where SnAr is sluggish due to steric hindrance or electronic deactivation.

  • Precursors: 1,2,4-Tribromobenzene + Piperazine (excess).

  • Catalyst: Pd(OAc)₂ / BINAP or Xantphos.

  • Selectivity: The catalyst system is tuned to couple selectively at the most electron-deficient or least sterically hindered bromine (typically the C1 position if activated).

Visualizing the Synthesis Workflow

SynthesisPathways Aniline 2,4-Dibromoaniline Cyclization Cyclization (K2CO3, 140°C) Aniline->Cyclization BisChloro Bis(2-chloroethyl)amine BisChloro->Cyclization Tribromo 1,2,4-Tribromobenzene PdCoupling Pd-Catalyzed Coupling (Buchwald-Hartwig) Tribromo->PdCoupling Piperazine Piperazine Piperazine->PdCoupling DBPP Dibromophenylpiperazine (Target Intermediate) Cyclization->DBPP Route A (Industrial) PdCoupling->DBPP Route B (Selective)

Figure 1: Comparison of Cyclization (Route A) vs. Catalytic Coupling (Route B) for DBPP synthesis.

Role in Drug Discovery & Medicinal Chemistry

DBPP is rarely the final API; rather, it is a privileged scaffold used to introduce the phenylpiperazine moiety into larger drug molecules.

A. Serotonergic Modulation (5-HT Receptors)

Phenylpiperazines are the "backbone" of many serotonin modulators (e.g., Aripiprazole, Vortioxetine).

  • Mechanism: The piperazine nitrogen is typically alkylated with a linker connected to a heterocycle.

  • Role of Bromine:

    • Metabolic Blocking: Replacing Hydrogen with Bromine at the para or meta positions blocks Cytochrome P450 oxidation, extending the drug's half-life (

      
      ).
      
    • Selectivity: The bulky bromine atoms induce conformational twists that can enhance selectivity for 5-HT1A or 5-HT2A subtypes over dopaminergic receptors.

B. Halogen Bonding in Protein Binding

Recent trends in medicinal chemistry utilize the Sigma-hole of the bromine atom.

  • Interaction: The electron-deficient region (sigma-hole) of the C-Br bond can form directed non-covalent interactions with carbonyl oxygens or backbone nitrogens in the target protein's binding pocket.

  • Application: DBPP derivatives are screened when chlorinated analogs (like DCPP) fail to achieve sufficient binding affinity.

C. Antifungal & Antimicrobial Research

Dibrominated aromatics are frequent motifs in antifungal research (e.g., azole targets). DBPP serves as a linker to connect triazole pharmacophores with lipophilic tails, enhancing membrane penetration.

Experimental Protocol: N-Alkylation of DBPP

Standard protocol for coupling DBPP to a primary alkyl halide scaffold.

Objective: Synthesize a generic 5-HT receptor ligand probe.

  • Reagents:

    • Dibromophenylpiperazine (1.0 eq)[2]

    • Target Alkyl Halide (e.g., 4-(4-chlorobutyl)-1,2-benzisothiazol-3(2H)-one) (1.1 eq)

    • Base: Potassium Carbonate (

      
      ) (3.0 eq) or DIPEA.
      
    • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein accelerator.

    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Charge: Dissolve DBPP in ACN under

      
       atmosphere.
      
    • Add: Add

      
       and KI. Stir for 15 min.
      
    • Couple: Dropwise addition of the alkyl halide.

    • Reflux: Heat to 80°C for 12–18 hours. Monitor by TLC/LC-MS.

    • Workup: Cool, filter inorganic salts, concentrate filtrate. Partition between EtOAc and Water.

    • Purification: Column chromatography (SiO₂, DCM:MeOH gradient).

  • Validation (QC):

    • 1H NMR: Verify disappearance of the piperazine NH proton (~2.0-3.0 ppm broad).

    • MS: Confirm M+H peak corresponds to the alkylated product.

Quality Control & Impurity Profiling

When sourcing or synthesizing DBPP, the following impurities are critical to monitor:

ImpurityOriginCriticalityDetection
Aniline Precursor Unreacted starting materialHigh (Genotoxic potential)HPLC (UV 254nm)
Bis-phenylpiperazine Over-reaction (dimerization)Medium (Efficacy loss)LC-MS
Regioisomers Incorrect bromination (e.g., 2,6-dibromo)High (Alters SAR)1H NMR / Chiral HPLC
Inorganic Bromides Byproduct of couplingLow (Process contaminant)Ion Chromatography
Impurity Lineage Diagram

ImpurityMap RawMat Raw Materials (Aniline/Tribromo) Reaction Reaction Matrix RawMat->Reaction Product DBPP (Main Peak) Reaction->Product Imp1 Impurity A: Unreacted Aniline (Genotoxic Alert) Reaction->Imp1 Incomplete Conv. Imp2 Impurity B: Dimer (N,N'-bis(dibromophenyl)) Reaction->Imp2 Excess Coupling Imp3 Impurity C: Regioisomers (2,6-dibromo vs 2,4-dibromo) Reaction->Imp3 Isomer Carryover

Figure 2: Critical impurity lineage in DBPP manufacturing.

Handling & Safety (EHS)
  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • GHS Signal: WARNING.

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use in a fume hood. Avoid dust generation.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine, which can lead to N-oxide impurities (brown discoloration).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757153, 1-(2-Bromophenyl)piperazine. Retrieved from [Link]

  • Lopez-Rodriguez, M. L., et al. (2002).Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual reference for phenylpiperazine scaffolds in 5-HT drug design).

Sources

Engineering Efficacy: The Halogenated Arylpiperazine Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Structure

In the landscape of Central Nervous System (CNS) medicinal chemistry, the Long-Chain Arylpiperazine (LCAP) stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors. While the piperazine ring provides the necessary basicity and conformational flexibility to interact with aspartate residues in G-Protein Coupled Receptors (GPCRs), it is the halogenated aryl moiety that dictates selectivity, metabolic stability, and specific binding kinetics.

This guide details the engineering of halogenated arylpiperazines, moving beyond simple substitution to the exploitation of sigma-hole interactions and metabolic blocking strategies.

Structural Logic & Pharmacophore Design

The efficacy of drugs like Aripiprazole (D2 partial agonist) and Vortioxetine (Multimodal serotonergic) relies heavily on the electronic and steric properties of the aryl terminus.

The Halogen Effect: Beyond Lipophilicity

Classically, halogens (Cl, F, Br) are added to increase lipophilicity (


), enhancing Blood-Brain Barrier (BBB) penetration. However, in arylpiperazines, their role is more mechanistic:
  • Metabolic Blockade: Fluorine substitution at the para position of the phenyl ring effectively blocks Cytochrome P450-mediated aromatic hydroxylation, significantly extending half-life (

    
    ).
    
  • The Sigma-Hole (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -hole) Interaction:  Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on the extension of the C-X bond, known as the 
    
    
    
    -hole.[1] This allows the halogen to act as a Lewis acid, forming highly directional non-covalent bonds with carbonyl oxygens or aromatic
    
    
    -systems within the receptor pocket (e.g., 5-HT1A or D2 receptors).
Visualization: SAR Decision Matrix

The following diagram illustrates the decision logic for halogen placement based on desired pharmacological outcomes.

SAR_Logic Start Arylpiperazine Scaffold Design Meta_Stability Goal: Metabolic Stability Start->Meta_Stability Affinity Goal: Receptor Affinity Start->Affinity Selectivity Goal: Subtype Selectivity Start->Selectivity Para_F Add Para-Fluorine (Blocks CYP hydroxylation) Meta_Stability->Para_F Sigma_Hole Add Meta/Para-Bromine (Exploit Sigma-Hole Bonding) Affinity->Sigma_Hole Ortho_Cl Add Ortho-Chlorine (Induces Twist/Atropisomerism) Selectivity->Ortho_Cl HalfLife Increased t1/2 Para_F->HalfLife Conf_Lock Conformational Lock (Receptor Subtype Specificity) Ortho_Cl->Conf_Lock D2_Binding Enhanced D2/5-HT Binding Sigma_Hole->D2_Binding

Figure 1: Strategic placement of halogens on the arylpiperazine ring to modulate pharmacokinetics and pharmacodynamics.

Target Profile & Binding Data

The specific halogenation pattern dramatically shifts the receptor affinity profile (


). The table below compares a non-halogenated baseline against clinically relevant halogenated analogs.

Table 1: Comparative Binding Affinities (


 in nM) 
Note: Lower 

indicates higher affinity.
Compound StructureSubstitution5-HT1A (

)
D2 (

)
5-HT2A (

)
Clinical Relevance
Phenylpiperazine None (H)>100>500>200Baseline scaffold (weak)
m-CPP meta-Cl25>10003.5Serotonergic probe
Aripiprazole Tail 2,3-dichloro5.60.348.7Antipsychotic (High D2 affinity)
Flibanserin Tail meta-CF

1.0~4045Hypoactive Sexual Desire Disorder

Data synthesized from standard medicinal chemistry SAR studies [1][2].

Synthetic Protocol: Buchwald-Hartwig Amination

While Nucleophilic Aromatic Substitution (


) is possible for electron-deficient rings (e.g., p-nitro), the Buchwald-Hartwig amination  is the industry standard for coupling electron-rich or neutral aryl halides with piperazines. This method ensures high yields and tolerates sensitive functional groups.
Experimental Workflow

Objective: Synthesis of 1-(2,3-dichlorophenyl)piperazine (Aripiprazole intermediate).

Reagents:

  • Aryl Halide: 1-bromo-2,3-dichlorobenzene (1.0 equiv)

  • Amine: Piperazine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Solvent: Toluene (Anhydrous)[2]

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.

  • Catalyst Pre-complexation: Add

    
     and BINAP to the flask. Add anhydrous Toluene and stir at room temperature for 15 minutes to generate the active catalytic species (
    
    
    
    ).
  • Substrate Addition: Add the 1-bromo-2,3-dichlorobenzene, Piperazine, and

    
    .
    
    • Technical Insight:

      
       is chosen over carbonates (
      
      
      
      ) for its higher basicity, facilitating the deprotonation of the amine in the catalytic cycle.
  • Reaction: Heat the mixture to 80-100°C for 12-18 hours. Monitor via TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Palladium residues. Dilute with Ethyl Acetate and wash with water/brine.

  • Purification: Flash column chromatography (Silica gel).

Catalytic Cycle Visualization

Understanding the cycle is crucial for troubleshooting low yields (often due to oxidation of Pd or inactive ligand).

Buchwald_Cycle Pd0 LnP-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Bromide AmineCoord Amine Coordination (Pd-N Bond) OxAdd->AmineCoord + Piperazine Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim C-N Bond Formation RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle. Failure usually occurs at the Oxidative Addition step if the aryl halide is sterically hindered.

ADME & Metabolic Stability

The primary failure mode for arylpiperazines in early discovery is rapid clearance.

  • Metabolic Liability: The phenyl ring is prone to oxidation by CYP2D6 and CYP3A4.

  • Solution: "Metabolic Switching."

    • Replacing a Hydrogen with Fluorine at the para position increases metabolic stability because the C-F bond energy (approx. 116 kcal/mol) is too high for the CYP450 heme-iron-oxo species to cleave [3].

    • Caution: While Fluorine improves stability, it changes the electronic character of the ring (electron-withdrawing), which may reduce the basicity of the piperazine nitrogens, potentially altering receptor binding (

      
       shift).
      

References

  • BenchChem. (2025).[2] The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers. Link

  • National Institutes of Health (PMC). (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. Link

  • MDPI. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. Link

  • Royal Society of Chemistry. (2013). Halogen bonding and other σ-hole interactions: a perspective. Link

  • CatSci. (2023). Optimization of Buchwald-Hartwig amination conditions. Link

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the N-arylation of Piperazine with 1,3,5-Tribromobenzene via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of poly-substituted aryl piperazines is a cornerstone of modern medicinal chemistry and materials science. The 1,3,5-tris(piperazin-1-yl)benzene scaffold, in particular, serves as a critical trivalent building block for creating complex molecular architectures, including dendrimers and metal-organic frameworks. This document provides an in-depth guide to the N-arylation of piperazine with 1,3,5-tribromobenzene, a challenging transformation involving multiple C-N bond formations on a single aromatic core. We focus on the palladium-catalyzed Buchwald-Hartwig amination reaction, detailing not only a step-by-step experimental protocol but also the critical scientific reasoning behind the selection of catalysts, ligands, bases, and reaction conditions to achieve high yields of the desired trisubstituted product.

Introduction and Mechanistic Overview

The creation of carbon-nitrogen (C-N) bonds, particularly to aromatic rings, is a fundamental transformation in organic synthesis.[1] While classical methods like the Ullmann condensation exist, they often require harsh conditions and have limited scope.[2][3] The advent of the Buchwald-Hartwig amination has revolutionized this field, offering a versatile and mild palladium-catalyzed pathway for coupling amines with aryl halides.[1][4] The reaction's utility is paramount in pharmaceutical development, where the piperazine moiety is a privileged scaffold found in numerous FDA-approved drugs.[5][6]

The reaction with 1,3,5-tribromobenzene presents a unique challenge: achieving exhaustive substitution at all three bromine positions. This requires a highly active and stable catalytic system capable of overcoming the decreasing reactivity of the aryl bromide after each successive amination due to increasing steric hindrance and changing electronic properties.

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[7]

The Catalytic Cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step.[8]

  • Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-arylpiperazine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex re_label Reductive Elimination amido_complex L-Pd(II)(Ar)(NR₂) (Amido Complex) oa_complex->amido_complex oa_label Oxidative Addition amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product deprot_label Amine Coordination & Deprotonation sub1 Ar-Br sub1->oa_complex sub2 HNR₂ + Base sub2->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Scientist's Perspective

Achieving a successful tris-N-arylation requires careful consideration of each component of the catalytic system. Simply combining the reagents is insufficient; understanding the function of each part is key to maximizing yield and purity.

Catalyst and Ligand Selection

The choice of ligand is arguably the most critical factor for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium center, enhances its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[9] For challenging substrates like 1,3,5-tribromobenzene, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are essential.

Ligand GenerationExample LigandsCharacteristics & Application Scope
First Generation P(o-tolyl)₃Effective for secondary amines and aryl bromides, but generally requires higher temperatures and is not suitable for primary amines or aryl chlorides.[1]
Bidentate BINAP, DPPFOffered improved rates and yields, extending the reaction to primary amines. Believed to prevent catalyst deactivation.[1]
Bulky Biaryl (Modern) XPhos, RuPhos, BrettPhosHighly active and versatile, enabling the coupling of a wide range of amines with aryl chlorides, bromides, and triflates, often at lower temperatures. Essential for sterically demanding and electron-rich substrates.[1][10]

For the exhaustive arylation of piperazine with 1,3,5-tribromobenzene, a bulky biaryl phosphine ligand such as XPhos or RuPhos is strongly recommended. These ligands create a sterically crowded palladium center that promotes the difficult final reductive elimination step to form the trisubstituted product. A stable palladium precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is a common and effective choice.[5]

The Role of the Base

A base is required to deprotonate the piperazine, facilitating the formation of the key palladium-amido intermediate.[9] The choice of base is a trade-off between reactivity and functional group tolerance.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): Sodium tert-butoxide is the most common and often most effective base for C-N coupling. Its high basicity accelerates the reaction, which is crucial for multiple couplings. However, its strength can be incompatible with base-sensitive functional groups like esters.[7][9]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer better functional group tolerance but often require higher catalyst loadings, higher temperatures, or longer reaction times to achieve full conversion.[7]

For this protocol, sodium tert-butoxide (NaOtBu) is the preferred base to drive the reaction to completion.

Solvent and Stoichiometry
  • Solvent: Anhydrous, non-polar aprotic solvents are standard. Toluene and 1,4-dioxane are excellent choices as they effectively dissolve the reagents and can be heated to the required temperatures.[9][11] It is critical to use anhydrous solvents to prevent catalyst deactivation.

  • Stoichiometry: To favor the formation of the desired 1,3,5-tris(piperazin-1-yl)benzene, a stoichiometric excess of piperazine is necessary. This ensures that as the mono- and di-substituted intermediates are formed, there is ample piperazine available to react with the remaining C-Br bonds, pushing the reaction towards the fully substituted product. A ratio of 1.5 to 2.0 equivalents of piperazine per bromine atom (i.e., 4.5 to 6.0 equivalents total) is a good starting point.

Detailed Experimental Protocol

This protocol details the synthesis of 1,3,5-tris(piperazin-1-yl)benzene.

Materials and Equipment
  • Reagents: 1,3,5-tribromobenzene, Piperazine (anhydrous), Pd₂(dba)₃, XPhos, Sodium tert-butoxide, Anhydrous Toluene, Ethyl Acetate, Saturated aq. NaCl (brine), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Oven-dried Schlenk flask or round-bottom flask with reflux condenser, magnetic stirrer and stir bar, oil bath, inert atmosphere line (Argon or Nitrogen), syringes, needles, and standard laboratory glassware for work-up and purification.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,3,5-tribromobenzene (1.00 g, 3.18 mmol).

    • Add piperazine (1.65 g, 19.1 mmol, 6.0 equiv).

    • Add sodium tert-butoxide (1.02 g, 10.6 mmol, 3.3 equiv).

    • Add the palladium precatalyst Pd₂(dba)₃ (58 mg, 0.063 mmol, 2 mol% Pd).

    • Add the ligand XPhos (121 mg, 0.254 mmol, 4 mol% L).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Through the septum, add 30 mL of anhydrous toluene via syringe.

    • Place the flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously. The color should change, often to a dark brown or black, indicating the formation of the active catalyst.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe. Quench the sample in a vial containing ethyl acetate and a drop of water.

    • The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 40 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as dichloromethane/methanol with a small percentage of triethylamine (e.g., 95:4:1) is often effective for eluting the polar trisubstituted product.

Experimental Workflow and Characterization

The overall process from setup to final product analysis is outlined below.

Experimental Workflow A 1. Reagent Assembly (Flask, Ar-Br, Amine, Base, Pd Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Solvent Addition & Heating (Anhydrous Toluene, 110 °C) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Work-up (Quench, Extract, Dry) D->E Upon Completion F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: A streamlined workflow for the N-arylation protocol.

Expected Product Characterization

Product: 1,3,5-tris(piperazin-1-yl)benzene Appearance: Typically a white to off-white solid. ¹H NMR (400 MHz, DMSO-d₆): δ ~6.2-6.4 (s, 3H, Ar-H), ~3.0-3.2 (t, 12H, Ar-N-CH₂), ~2.8-3.0 (t, 12H, HN-CH₂), ~2.5 (br s, 3H, NH). ¹³C NMR (100 MHz, DMSO-d₆): δ ~152.5 (Ar C-N), ~100.0 (Ar C-H), ~50.0 (Ar-N-CH₂), ~45.5 (HN-CH₂). Mass Spectrometry (ESI+): m/z calculated for C₂₄H₃₇N₆⁺ [M+H]⁺: 409.31; found ~409.3.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (air/moisture contamination); Insufficient temperature.Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use fresh, anhydrous solvent. Confirm oil bath temperature.
Incomplete Reaction Insufficient reaction time; Low catalyst loading; Base degradation.Allow the reaction to run longer (up to 24h). Increase catalyst/ligand loading slightly (e.g., to 3 mol% Pd). Use fresh, high-purity NaOtBu.
Mixture of Products Insufficient piperazine; Low temperature or short reaction time.Increase the equivalents of piperazine to push the reaction to completion. Increase reaction time and/or temperature.
Formation of Side Products Hydrodehalogenation (Ar-Br → Ar-H).This can compete with amination. Ensure the quality of the amine and base. A different ligand/base combination may be required.

Safety Precautions

  • Palladium Catalysts and Phosphine Ligands: These can be toxic and are air-sensitive. Handle in a well-ventilated fume hood or glovebox.

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Avoid contact with skin and eyes. Handle under an inert atmosphere.

  • Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated area and avoid sources of ignition.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Buchwald–Hartwig amination - Wikipedia. (Source Link: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (Source Link: [Link])

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - ACS Catalysis. (Source Link: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (Source Link: [Link])

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (Source Link: [Link])

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC. (Source Link: [Link])

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (Source Link: [Link])

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE - Neuroquantology. (Source Link: [Link])

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC. (Source Link: [Link])

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (Source Link: [Link])

  • Typical ligands for Pd-catalyzed N-arylation and N-vinylation - ResearchGate. (Source Link: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (Source Link: [Link])

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (Source Link: [Link])

  • Influence of the solvent and of the reaction concentration for palladium-catalysed direct arylation of heteroaromatics with 4-br - Comptes Rendus de l'Académie des Sciences. (Source Link: [Link])

  • Ullmann reaction - Wikipedia. (Source Link: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (Source Link: [Link])

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed. (Source Link: [Link])

Sources

High-Performance Palladium-Catalyzed Cross-Coupling of Aryl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PD

Executive Summary

The


-aryl piperazine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in antidepressants (e.g., Aripiprazole), antifungals, and antipsychotics. While the Buchwald-Hartwig amination has replaced harsh nucleophilic aromatic substitutions (

), the coupling of secondary amines like piperazine presents unique challenges: steric hindrance at the metal center and the potential for

-hydride elimination (though less prevalent than in acyclic amines).

This guide provides a rational, field-proven framework for synthesizing aryl piperazines. It moves beyond "recipe following" to "reaction engineering," utilizing RuPhos Pd G4 as the primary workhorse and PEPPSI-IPr as a robust alternative for difficult substrates.

Mechanistic Insight & Causality

To troubleshoot effectively, one must understand the catalytic cycle's stress points. For secondary amines (piperazines), the rate-determining step is often the reductive elimination , not the oxidative addition.

The Steric Imperative

Unlike primary amines, piperazines are sterically demanding.

  • Ligand Role: Bulky biaryl phosphines (e.g., RuPhos) facilitate reductive elimination by "crowding" the palladium center, forcing the formation of the C-N bond to relieve steric strain.

  • Pd(II) Reduction: Traditional Pd(II) sources (e.g., Pd(OAc)2) require reduction to Pd(0) in situ, often consuming the amine substrate and leading to variable induction periods. Modern precatalysts (G3/G4) generate the active mono-ligated Pd(0) species immediately upon exposure to base.

Diagram 1: The Catalytic Cycle (Buchwald-Hartwig)

This diagram highlights the critical "Amine Binding" and "Reductive Elimination" phases where piperazine couplings often fail.

BuchwaldMechanism cluster_off Common Failure Mode PreCat Precatalyst (Pd G4 / PEPPSI) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation (Base) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X AmineBind Amine Coordination [L-Pd(II)-Ar-N(H)R2] OxAdd->AmineBind + Piperazine Deprot Deprotonation (Base) [L-Pd(II)-Ar-NR2] AmineBind->Deprot - HX (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim C-N Bond Formation BetaHydride β-Hydride Elimination (Imine Formation) Deprot->BetaHydride If Red. Elim. is slow RedElim->Pd0 Regeneration

Caption: The catalytic cycle emphasizing the regeneration of the active L-Pd(0) species. Fast reductive elimination is crucial to prevent catalyst decomposition.

Critical Parameter Analysis

Ligand Selection: The "RuPhos" Advantage

For aryl piperazines, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the gold standard.

  • Why? The diisopropoxy groups on the biaryl backbone provide specific steric bulk that prevents the binding of two amine molecules (which would shut down the catalyst) while protecting the Pd center from oxidation.

  • Alternative: BrettPhos is excellent but often biased toward primary amines. BINAP is outdated for hindered substrates and requires higher temperatures.

Base Selection Strategy

The base is not just a proton sponge; it affects the catalyst resting state.

BasepKa (conj.[1] acid)CharacteristicsBest Use Case
NaOtBu ~17Strong, soluble in organics. Fast reaction rates.Standard. Use for robust substrates (Ar-Cl, Ar-Br).
LHMDS ~26Strong, non-nucleophilic, soluble.Base-Sensitive. Use if substrate has esters/nitriles that NaOtBu might attack.
Cs₂CO₃ ~10Weak, heterogeneous. Slow reaction.Functional Tolerance. Use for highly sensitive substrates (aldehydes, nitro groups). Requires heat.[2]

Experimental Protocols

Protocol A: The "Gold Standard" (RuPhos Pd G4)

Recommended for: 80% of standard medicinal chemistry couplings (Ar-Cl, Ar-Br, Ar-I).

Materials:

  • Aryl Halide (1.0 equiv)[3]

  • Piperazine derivative (1.2 equiv)

  • RuPhos Pd G4 (1–2 mol%) [CAS: 1599466-81-5]

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Vessel Prep: Equip a reaction vial with a magnetic stir bar. If using G4 precatalyst, a glovebox is not strictly required, but the vial should be purged with Argon/Nitrogen.

  • Solids Addition: Add Aryl Halide (if solid), Piperazine (if solid), NaOtBu, and RuPhos Pd G4 to the vial.

  • Solvent Addition: Add anhydrous solvent. If substrates are liquids, add them now via syringe.

  • Degassing: Sparge the mixture with Nitrogen for 2 minutes (essential to remove dissolved

    
     which kills the active catalyst).
    
  • Reaction: Seal the vial. Heat to 85°C for 2–4 hours.

    • Checkpoint: The reaction mixture usually turns from orange to a dark tea color. If it turns black immediately (palladium black precipitation), the catalyst has decomposed (check solvent purity).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residue. Concentrate and purify via flash chromatography.

Protocol B: The "Problem Solver" (PEPPSI-IPr)

Recommended for: Heteroaryl chlorides, deactivated substrates, or when phosphine ligands fail.

Rationale: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an NHC ligand. The strong


-donation of the NHC stabilizes the Pd center against oxidation and thermal decomposition better than phosphines.

Materials:

  • Pd-PEPPSI-IPr (2 mol%) [CAS: 905459-27-0]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for higher solubility)
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (The latter promotes solubility of carbonate bases).

Procedure:

  • Activation: Unlike G4, PEPPSI requires heat to activate (dissociate the pyridine ligand).

  • Combine Aryl Halide, Piperazine, Base, and Catalyst in the vial.

  • Add solvent (degassed).[2]

  • Heat to 80–100°C .

  • Note: This reaction is often slower than Protocol A but cleaner for electron-deficient heterocycles (e.g., chloropyridines).

Decision Matrix & Workflow

Use this logic flow to select the correct condition set for your specific substrate.

OptimizationFlow Start Start: Aryl Halide + Piperazine CheckSens Is substrate Base Sensitive? (Esters, Nitro, Aldehydes) Start->CheckSens WeakBase Use Weak Base System: Cs2CO3 or K3PO4 CheckSens->WeakBase Yes StrongBase Use Strong Base: NaOtBu or LiHMDS CheckSens->StrongBase No SensitiveYes Yes SolventSelect Solvent: t-Amyl Alcohol (Enhances base solubility) WeakBase->SolventSelect CatSelect1 Catalyst: PEPPSI-IPr (High thermal stability) SolventSelect->CatSelect1 Success Analyze LCMS If <50% Conv, switch Ligand CatSelect1->Success SensitiveNo No SolventSelect2 Solvent: THF or Dioxane StrongBase->SolventSelect2 CatSelect2 Catalyst: RuPhos Pd G4 (Fastest conversion) SolventSelect2->CatSelect2 CatSelect2->Success

Caption: Decision tree for selecting reaction conditions based on substrate functionality.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning or

inhibition.
Ensure solvent is degassed (sparge 10 min). Switch to G4 precatalyst if using in-situ generation.
Dehalogenation (Ar-H)

-hydride elimination from solvent or amine.
Avoid alcoholic solvents (use Toluene/Dioxane). Increase amine equivalents.
Pd Black Formation Catalyst instability / Ligand dissociation.Lower temperature. Switch to PEPPSI-IPr (more thermally stable).
Bis-arylation Piperazine reacting twice.Use excess piperazine (1.5–2.0 equiv). Ensure slow addition of the aryl halide.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

  • Organ, M. G., et al. "PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amination."[4] Chemistry - A European Journal, 2006.

  • Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling: A Historical Contextualization of the 2010 Nobel Prize." Chemical Reviews, 2010.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

Sources

Solvent selection for nucleophilic aromatic substitution of piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Solvent Selection for Nucleophilic Aromatic Substitution of Piperazine

Audience: Researchers, scientists, and drug development professionals.

Strategic Solvent Selection in Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Piperazine: A Guide to Optimizing Yield and Reaction Rate

Authored by: A Senior Application Scientist

Abstract

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of carbon-nitrogen bonds. Piperazine, a privileged scaffold in medicinal chemistry, frequently serves as the nucleophile in these reactions to generate a vast array of bioactive molecules.[1][2] The choice of solvent is a critical parameter that profoundly influences the reaction rate, yield, and side-product formation. This application note provides a comprehensive guide to the rational selection of solvents for SNAr reactions of piperazine with activated aromatic and heteroaromatic systems. We will delve into the mechanistic underpinnings of solvent effects, present a comparative analysis of commonly employed solvents, and provide a detailed experimental protocol for a representative reaction.

The Mechanism of Nucleophilic Aromatic Substitution and the Pivotal Role of the Solvent

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as the Meisenheimer complex.[3]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the nucleophile (piperazine) on the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This step is often the rate-determining step of the reaction. The solvent plays a crucial role in stabilizing the developing negative charge in the transition state leading to the Meisenheimer complex.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The nature of the leaving group can influence which step is rate-limiting. For highly electronegative leaving groups like fluoride, the departure of the leaving group can become the rate-determining step.[4]

The solvent influences the SNAr reaction in several key ways:

  • Solvation of the Nucleophile: The solvent's ability to solvate the nucleophile (piperazine) is a double-edged sword. Protic solvents, with their ability to form hydrogen bonds, can strongly solvate the amine nucleophile, creating a "cage" around it and thereby reducing its nucleophilicity and slowing down the reaction.[5]

  • Stabilization of the Meisenheimer Complex: Polar solvents are essential for stabilizing the charge-delocalized Meisenheimer complex. Polar aprotic solvents are particularly effective as they can stabilize the complex through dipole-dipole interactions without overly solvating the nucleophile.

  • Solubility of Reactants: The chosen solvent must be capable of dissolving both the piperazine nucleophile and the aromatic substrate to ensure a homogeneous reaction mixture, which is crucial for efficient reaction kinetics.

A Practical Guide to Solvent Selection

The ideal solvent for a piperazine SNAr reaction will maximize the nucleophilicity of the piperazine while effectively stabilizing the Meisenheimer intermediate. This balance is most often achieved with polar aprotic solvents.

The Superiority of Polar Aprotic Solvents

Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are generally the solvents of choice for SNAr reactions.[5]

  • Enhanced Nucleophilicity: These solvents are poor hydrogen bond donors, meaning they do not strongly solvate the piperazine nucleophile. This leaves the lone pair of electrons on the nitrogen more available for nucleophilic attack, leading to a significant rate enhancement. Rate enhancements of several orders of magnitude have been observed when switching from a protic to a polar aprotic solvent.[6]

  • Intermediate Stabilization: Their high dielectric constants and dipole moments allow them to effectively solvate the cationic counter-ion of the nucleophile (if a salt is used) and stabilize the negatively charged Meisenheimer complex.

The Disadvantages of Polar Protic and Nonpolar Solvents
  • Polar Protic Solvents (e.g., water, ethanol, methanol): As mentioned, these solvents engage in hydrogen bonding with the piperazine, which deactivates the nucleophile and retards the reaction rate.[5] While they can stabilize the Meisenheimer complex, the reduction in nucleophilicity is often the dominant and detrimental effect.

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally unsuitable for SNAr reactions. They are unable to effectively dissolve the often polar reactants and cannot stabilize the charged Meisenheimer intermediate, leading to extremely slow or no reaction.

Comparative Analysis of Common Solvents for Piperazine SNAr Reactions

The following table provides a comparative overview of commonly used solvents for SNAr reactions, highlighting their physical properties and their impact on the reaction.

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, D)Boiling Point (°C)Solvent TypeComments
Dimethyl Sulfoxide (DMSO) 47.23.96189Polar AproticExcellent for dissolving a wide range of substrates. Often provides the fastest reaction rates due to its high polarity and poor solvation of anions.[6]
N-Methyl-2-pyrrolidone (NMP) 32.24.09202Polar AproticHigh boiling point allows for reactions at elevated temperatures. Commonly used in the synthesis of pharmaceuticals.[7]
N,N-Dimethylformamide (DMF) 36.73.82153Polar AproticA versatile and widely used solvent for SNAr reactions.[5][8]
Acetonitrile (MeCN) 37.53.9282Polar AproticLower boiling point, which can be advantageous for easier removal post-reaction.[5][9]
Ethanol 24.61.6978Polar ProticGenerally leads to slower reaction rates compared to polar aprotic solvents due to hydrogen bonding with piperazine.[5]
Methanol 32.71.7065Polar ProticSimilar to ethanol, it can suppress nucleophilicity.[3][10]
Toluene 2.40.36111NonpolarGenerally not suitable for SNAr reactions due to poor solubility of reactants and lack of stabilization of the intermediate.
A Visual Workflow for Solvent Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent for a piperazine SNAr reaction.

SolventSelection Start Start: Piperazine SNAr Reaction Substrate_Solubility Are reactants soluble in common polar aprotic solvents (DMSO, DMF, NMP)? Start->Substrate_Solubility High_Temp Is a high reaction temperature required (>150°C)? Substrate_Solubility->High_Temp Yes Insoluble Consider alternative solvents or solvent mixtures. Test solubility. Substrate_Solubility->Insoluble No Solvent_Choice_High_Temp Consider high-boiling point solvents like NMP or DMSO. High_Temp->Solvent_Choice_High_Temp Yes Solvent_Choice_Standard Select a standard polar aprotic solvent (e.g., DMF, DMSO, MeCN). High_Temp->Solvent_Choice_Standard No Leaving_Group Is the leaving group Fluorine? Solvent_Choice_High_Temp->Leaving_Group Solvent_Choice_Standard->Leaving_Group Consider_HBD Consider a solvent with some HBD character or an additive to assist leaving group departure. Leaving_Group->Consider_HBD Yes Optimize Optimize reaction conditions (temperature, concentration, base). Leaving_Group->Optimize No Consider_HBD->Optimize

Caption: A decision-making workflow for solvent selection in piperazine SNAr reactions.

Experimental Protocol: Synthesis of 1-(2,4-dinitrophenyl)piperazine

This protocol provides a representative procedure for the SNAr reaction between piperazine and 1-chloro-2,4-dinitrobenzene.

Materials
  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Piperazine

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-2,4-dinitrobenzene (2.02 g, 10 mmol) in 30 mL of DMF.

  • Addition of Nucleophile: To the stirred solution, add piperazine (2.58 g, 30 mmol, 3 equivalents). The use of excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Product Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(2,4-dinitrophenyl)piperazine as a yellow solid.

Conclusion

The judicious selection of a solvent is paramount for the successful execution of nucleophilic aromatic substitution reactions with piperazine. Polar aprotic solvents, such as DMSO, NMP, and DMF, are generally the preferred choice as they enhance the nucleophilicity of piperazine while stabilizing the charged Meisenheimer intermediate, leading to faster reaction rates and higher yields. However, the optimal solvent is also dependent on the specific substrate, leaving group, and desired reaction temperature. The provided guidelines and experimental protocol serve as a valuable resource for researchers in the field of medicinal and process chemistry to optimize their SNAr reactions involving the versatile piperazine scaffold.

References

  • Bayer AG. Process for preparing purified ciprofloxacin. EP1711468A1, issued October 18, 2006.
  • Lin, H., Dai, C., Jamison, T. F., & Jensen, K. F. (2017). A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. Angewandte Chemie International Edition, 56(30), 8870–8873. [Link]

  • Suarez, M., et al. (1998). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 1367-1371. [Link]

  • Zheng, J. Preparation method of ciprofloxacin hydrochloride. CN101851198A, issued October 6, 2010.
  • Suarez, M., et al. (1997). Solvents effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (5), 1017-1021. [Link]

  • Di Mola, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 103. [Link]

  • Der Pharma Chemica. Ciprofloxacin-a-two-step-process. [Link]

  • Fathalla, M. F., & Hamed, E. A. (2014). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. International Journal of Organic Chemistry, 4, 219-231. [Link]

  • Barrow, J. C., et al. (2018). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2530–2534. [Link]

  • ResearchGate. SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. [Link]

  • Hanamatha, A., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]

  • Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1509–1514. [Link]

  • Iqbal, J., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • ResearchGate. (2015). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]

  • Gaylord Chemical Company. SNAr Comparative Reaction. [Link]

  • Campodonico, P. R., et al. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 41(24), 14945-14954. [Link]

  • Um, I.-H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(33), 6493–6502. [Link]

  • Jhuang, J.-H., et al. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. Energies, 17(19), 4734. [Link]

  • Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). [Link]

  • Murto, J. (1966). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Acta Chemica Scandinavica, 20, 310-322. [Link]

  • Shein, S. M., et al. (1982). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 51(4), 358-375. [Link]

  • ResearchGate. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. [Link]

  • Chapman, N. B., & Parker, R. E. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (7), 844-847. [Link]

  • Gazalli, O. I., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(11), 1737–1745. [Link]

Sources

Application Note: High-Fidelity Deprotection of N-Boc-1-(3,5-dibromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the chemoselective removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-1-(3,5-dibromophenyl)piperazine (also referred to as tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate).

The 1-(3,5-dibromophenyl)piperazine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for serotonin receptor ligands and kinase inhibitors. While Boc deprotection is a standard transformation, the presence of the electron-deficient 3,5-dibromophenyl moiety requires specific attention to solubility profiles and salt stoichiometry to ensure high isolation yields (>95%) without chromatographic purification.

This guide presents two validated methodologies:

  • Method A (HCl/Dioxane): Preferred for isolating the product as a stable hydrochloride salt.

  • Method B (TFA/DCM): Preferred for isolating the free base or when subsequent immediate functionalization is required.

Chemical Background & Mechanism[1][2][3][4]

Mechanistic Pathway

The deprotection proceeds via an acid-catalyzed elimination mechanism. The tert-butyl carbamate is protonated, leading to the collapse of the carbamate to release the amine, carbon dioxide, and a tert-butyl cation (which is trapped as isobutylene or reacts with the solvent).

Critical Consideration for this Substrate: The 3,5-dibromophenyl group is strongly electron-withdrawing. This reduces the basicity of the N1-nitrogen (attached to the aryl ring), ensuring that the piperazine ring remains stable under acidic conditions. Unlike electron-rich aryl piperazines, which can undergo acid-catalyzed C-N bond cleavage or electrophilic aromatic substitution, the 3,5-dibromo motif renders the aryl ring inert to these side reactions.

Reaction Scheme Visualization

The following diagram outlines the mechanistic flow and critical intermediates.

BocDeprotectionMechanism Start N-Boc-1-(3,5-dibromophenyl)piperazine Protonation Protonated Carbamate Intermediate Start->Protonation H+ (Acid) Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage Elimination Decarboxylation Amine Salt + CO2 (gas) Cleavage->Decarboxylation - Isobutylene Product 1-(3,5-dibromophenyl)piperazine (Salt or Free Base) Decarboxylation->Product Isolation

Figure 1: Mechanistic pathway for the acid-mediated cleavage of the Boc group.

Experimental Protocols

Method A: Deprotection using 4M HCl in Dioxane (Salt Formation)

Application: Ideal for scale-up (>1g) and long-term storage of the intermediate. The HCl salt is typically a crystalline solid.

Reagents:

  • Substrate: N-Boc-1-(3,5-dibromophenyl)piperazine (1.0 equiv)

  • Acid: 4.0 M HCl in 1,4-Dioxane (10.0 equiv)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc) (minimal volume)

  • Precipitation Solvent: Diethyl Ether (Et2O)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g, ~2.38 mmol) in a minimal amount of MeOH (5 mL). Note: The dibromoaryl group increases lipophilicity; if solubility is poor in MeOH, use EtOAc.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Add 4M HCl in dioxane (6.0 mL, ~24 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C).

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LCMS after 2 hours. The starting material (Rf ~0.6) should disappear, and a baseline spot (amine salt) should appear.

  • Workup (Precipitation):

    • Concentrate the reaction mixture to approximately 1/3 of its original volume under reduced pressure.

    • Add Diethyl Ether (20 mL) slowly to the residue while stirring vigorously. A white to off-white precipitate should form.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold Diethyl Ether (2 x 10 mL).

  • Drying: Dry the solid under high vacuum for 4 hours to remove traces of dioxane.

Yield Expectation: 90-98% as the Hydrochloride salt.

Method B: Deprotection using TFA/DCM (Free Base Isolation)

Application: Best for small-scale reactions or when the free amine is needed for an immediate subsequent coupling reaction.

Reagents:

  • Substrate: N-Boc-1-(3,5-dibromophenyl)piperazine (1.0 equiv)

  • Acid: Trifluoroacetic Acid (TFA) (20% v/v final concentration)

  • Solvent: Dichloromethane (DCM)

  • Quench: Saturated aq. NaHCO3 or 1M NaOH

Protocol:

  • Setup: Dissolve the substrate (200 mg) in DCM (4 mL).

  • Addition: Add TFA (1 mL) slowly at room temperature.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC.[1][2][3][4][5]

  • Quench (Critical Step):

    • Cool the mixture to 0°C.

    • Slowly pour the reaction mixture into a beaker containing saturated NaHCO3 (20 mL). Caution: Vigorous CO2 evolution.

    • Adjust pH to >10 using 1M NaOH if necessary to ensure the piperazine is fully deprotonated.

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 15 mL).

  • Drying: Dry combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo.

Yield Expectation: >95% as the Free Base (often an oil or low-melting solid).

Operational Workflow & Decision Matrix

The following diagram illustrates the decision process and workflow for the two methods.

Workflow Input Start: N-Boc-1-(3,5-dibromophenyl)piperazine Decision Desired Product Form? Input->Decision RouteA Route A: HCl/Dioxane Decision->RouteA Stable Solid RouteB Route B: TFA / DCM Decision->RouteB Immediate Use StepA1 Stir 2-4h @ RT RouteA->StepA1 StepA2 Concentrate & Precipitate with Et2O StepA1->StepA2 OutputA Product: HCl Salt (Solid) Stable Storage StepA2->OutputA StepB1 Stir 1-2h @ RT RouteB->StepB1 StepB2 Quench with NaHCO3 (pH > 10) StepB1->StepB2 StepB3 DCM Extraction StepB2->StepB3 OutputB Product: Free Base (Oil/Solid) Ready for Coupling StepB3->OutputB

Figure 2: Operational workflow selecting between salt formation and free base isolation.

Performance Data & Troubleshooting

Method Comparison Table
FeatureMethod A (HCl/Dioxane)Method B (TFA/DCM)
Reaction Time 2 - 4 Hours1 - 2 Hours
Isolation Method Filtration (Precipitation)Extraction (Liquid-Liquid)
Product Form Hydrochloride Salt (Solid)Free Base (Viscous Oil/Solid)
Purity (Crude) High (>98%)Moderate (Residual TFA possible)
Scalability Excellent (Avoids extraction volumes)Good (Limited by extraction volume)
Suitability Long-term storageImmediate next-step reaction
Troubleshooting Guide
  • Incomplete Conversion:

    • Cause: Old reagents or insufficient acid equivalents.

    • Fix: Add an additional 5 equivalents of acid and warm slightly to 35°C. The dibromoaryl ring is stable at this temperature.

  • Product "Oiling Out" (Method A):

    • Cause: Presence of too much methanol or residual dioxane during ether addition.

    • Fix: Decant the supernatant, re-dissolve the oil in a minimum amount of MeOH, and add Et2O more slowly with vigorous stirring. Scratching the flask wall can induce crystallization.

  • Emulsion during Extraction (Method B):

    • Cause: The free base has surfactant-like properties due to the lipophilic dibromoaryl tail and polar amine head.

    • Fix: Add brine to the aqueous layer or filter the biphasic mixture through a pad of Celite.

References

  • BenchChem. Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Retrieved from

  • Sigma-Aldrich. Boc Resin Cleavage Protocol. Retrieved from

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from

  • National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC Article.[6] Retrieved from

  • Organic Chemistry Portal. Protective Groups: Boc. Retrieved from

Sources

Application Note: Scalable Synthesis Routes for 1-(3,5-Dibromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3,5-Dibromophenyl)piperazine is a critical pharmacophore in medicinal chemistry, particularly serving as a "privileged scaffold" for serotonin (5-HT) receptor ligands and as a versatile intermediate for further cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings at the bromine sites).

This Application Note details two distinct, scalable synthesis routes:

  • The Catalytic Route (Preferred): A highly selective Palladium-catalyzed Buchwald-Hartwig amination starting from 1,3,5-tribromobenzene.

  • The Classical Route (Metal-Free): A cyclization of 3,5-dibromoaniline with bis(2-chloroethyl)amine hydrochloride.

While the classical route offers a metal-free pathway, the catalytic route is recommended for industrial scalability due to the low cost of 1,3,5-tribromobenzene and superior impurity profile.

Route 1: Pd-Catalyzed Buchwald-Hartwig Amination (Recommended)

Strategic Rationale

The primary challenge in reacting piperazine with 1,3,5-tribromobenzene is regioselectivity . The goal is to displace exactly one bromine atom.

  • Mechanism of Selectivity: The oxidative addition of Pd(0) is faster into electron-deficient aryl halides.

    • Starting Material: 1,3,5-Tribromobenzene is electron-deficient (three electron-withdrawing Br atoms).

    • Product: 1-(3,5-Dibromophenyl)piperazine contains an electron-donating amino group, making the ring electron-rich.

    • Result: The catalyst preferentially reacts with the starting material over the product, naturally suppressing over-arylation (formation of bis- or tris-piperazinyl species) provided the stoichiometry is controlled [1, 2].

Reaction Pathway Visualization

BuchwaldSelectivity Start 1,3,5-Tribromobenzene (Electron Deficient) OxAdd Oxidative Addition (Fast) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Inter Pd(II)-Ar Complex OxAdd->Inter Prod 1-(3,5-Dibromophenyl)piperazine (Electron Rich) Inter->Prod + Piperazine + Base - Reductive Elim. Prod->Pd0 Regenerates SideProd Bis-arylated Side Product (Slower Formation) Prod->SideProd + Pd(0) (Slow) (Deactivated Ring)

Figure 1: Kinetic selectivity in the Buchwald-Hartwig amination of poly-halogenated arenes.

Experimental Protocol

Reagents:

  • 1,3,5-Tribromobenzene (1.0 equiv)

  • Piperazine (3.0 equiv) — Excess is critical to act as both reactant and ligand scavenger, and to statistically favor mono-substitution.

  • Pd(OAc)₂ (1.0 mol%)

  • BINAP (racemic) (1.2 mol%) — Bidentate ligand prevents Pd-black formation.

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (anhydrous, 5 mL/mmol)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon stream, charge a reaction vessel with Pd(OAc)₂ and BINAP. Add a small portion of Toluene and stir at room temperature for 15 minutes until the solution turns orange/red (formation of active L-Pd(0) species).

  • Substrate Addition: Add 1,3,5-tribromobenzene, piperazine, and NaOtBu to the vessel.

  • Reaction: Add the remaining Toluene. Seal the vessel and heat to 80°C .

    • Note: Do not exceed 100°C to minimize benzyne pathway scrambling.

  • Monitoring: Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM). The starting material (Tribromobenzene) is non-polar; the product is polar.

    • Endpoint: >98% consumption of tribromobenzene (typically 4–6 hours).

  • Workup (Self-Validating Purification):

    • Cool to room temperature. Filter through a Celite pad to remove insoluble salts and Pd black. Wash with EtOAc.

    • Acid/Base Extraction (Critical):

      • Extract the organic filtrate with 1M HCl (3x). The product (basic amine) moves to the aqueous phase; unreacted tribromobenzene and non-basic impurities stay in the organic phase.

      • Discard the organic phase.

      • Basify the aqueous phase with 6M NaOH to pH > 12. The product will precipitate or oil out.

      • Extract back into EtOAc (3x).

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Crystallization: Recrystallize from Hexane/EtOAc to yield off-white needles.

Expected Yield: 75–85% Purity: >98% (HPLC)

Route 2: Aniline Cyclization (Metal-Free Alternative)

Strategic Rationale

This route utilizes the reactivity of nitrogen mustards (bis(2-chloroethyl)amine) to build the piperazine ring onto an existing aniline. This avoids heavy metals entirely, making it suitable for labs without trace-metal scavenging capabilities, though it involves handling vesicant-like alkylating agents [3, 4].

Reaction Workflow

AnilineCyclization Aniline 3,5-Dibromoaniline Mix Solid/Melt Mixture Solvent: Diglyme or Chlorobenzene Aniline->Mix Reagent Bis(2-chloroethyl)amine HCl Reagent->Mix Heat Thermal Cyclization (130-150°C, 12-24h) Mix->Heat Nucleophilic Attack Workup Basification & Extraction Heat->Workup HCl Elimination Product 1-(3,5-Dibromophenyl)piperazine Workup->Product

Figure 2: Process flow for the cyclization of anilines with bis-chloroethylamines.

Experimental Protocol

Reagents:

  • 3,5-Dibromoaniline (1.0 equiv)

  • Bis(2-chloroethyl)amine Hydrochloride (1.2 equiv)[1]

  • Solvent: Diglyme (Diethylene glycol dimethyl ether) or Chlorobenzene.

  • Base: K₂CO₃ (1.0 equiv) - Optional, can run as melt without base initially.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, mix 3,5-dibromoaniline and bis(2-chloroethyl)amine hydrochloride in Diglyme (3 mL/mmol).

  • Reaction: Heat the mixture to reflux (160°C ) for 24 hours.

    • Insight: The reaction proceeds via a double nucleophilic substitution. The high temperature is required to overcome the steric bulk of the bromine atoms at the meta positions.

  • Quench: Cool the mixture to 0°C. The hydrochloride salt of the product may precipitate.

  • Workup:

    • Pour the reaction mixture into crushed ice.

    • Basify with 20% NaOH solution.

    • Extract with Dichloromethane (DCM).[2]

  • Purification:

    • The crude material often contains unreacted aniline.

    • Purification Trick: Dissolve crude in minimal EtOH and add conc. HCl to precipitate the hydrochloride salt of the product. Filter the salt and wash with cold ether (removes aniline).

    • Freebase the salt using NaOH/DCM extraction if the free amine is required.

Expected Yield: 50–65% Purity: >95% (after salt formation)

Comparative Analysis & Decision Matrix

FeatureRoute 1: Buchwald-HartwigRoute 2: Aniline Cyclization
Scalability High (Fast kinetics, mild temp)Medium (Long reaction times, high temp)
Cost of Goods Low (1,3,5-Tribromobenzene is cheap)Medium/High (3,5-Dibromoaniline is pricier)
Safety Requires inert atmosphere; Pd removal needed.Hazard: Bis(2-chloroethyl)amine is a blister agent analog.
Selectivity High (controlled by electronics)Moderate (aniline recovery often needed)
E-Factor Low (Catalytic)High (Solvent/Workup intensive)

Recommendation: Use Route 1 for all applications requiring >10g scale or GMP compliance. Use Route 2 only if Palladium contamination is a zero-tolerance parameter and scavenging is impossible.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald–Hartwig amination (Wikipedia / Primary Liter
    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][3]

  • Catalytic Selectivity in Polyhalogenated Arenes

    • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions[4]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Classical Cyclization Protocol

    • Title: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis[1][5][6]

    • Source: BenchChem Application Notes[1]

  • General Synthesis of N-Aryl Piperazines

    • Title: A General and Convenient Synthesis of N-Aryl Piperazines[4][6][7]

    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-Dibromophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Reaction Design & Optimization Strategy

The Core Challenge: Selectivity

The synthesis of 1-(3,5-Dibromophenyl)piperazine from 1,3,5-tribromobenzene and piperazine presents a classic "double-selectivity" paradox in cross-coupling chemistry:

  • Substrate Selectivity (The Electrophile): You must activate exactly one C-Br bond on the 1,3,5-tribromobenzene while leaving the other two intact.

  • Nucleophile Selectivity (The Amine): You must mono-arylate the piperazine without allowing the second nitrogen to react (which would form a bis-aryl "dumbbell" dimer).[1]

The Solution: Electronic Deactivation & Stoichiometric Control

The high-yield synthesis relies on the Electronic Deactivation Principle . 1,3,5-Tribromobenzene is electron-deficient, making it highly reactive toward oxidative addition by Pd(0).[1] Once the first piperazine moiety is attached, the resulting aniline derivative becomes significantly more electron-rich due to the nitrogen's lone pair donation. This electron density increases the energy barrier for subsequent oxidative additions at the remaining C-Br sites, effectively "switching off" the molecule after the first substitution.

Key Optimization Parameters:

ParameterRecommended ConditionScientific Rationale
Catalyst System Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos Bidentate ligands (BINAP, Xantphos) prevent the formation of Pd-dimers and stabilize the catalytic cycle.[1] They are crucial for suppressing

-hydride elimination (hydrodehalogenation).[1]
Stoichiometry Piperazine (4.0 - 5.0 equiv) A large excess of piperazine is non-negotiable.[1] It statistically forces the formation of the mono-arylated product and prevents the product from acting as a nucleophile for a second aryl halide.
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize side reactions.[1]
Solvent Toluene or 1,4-Dioxane Non-polar aromatic solvents generally favor the Buchwald-Hartwig mechanism over nucleophilic aromatic substitution (

) pathways.[1]
Temperature 80°C - 100°C Sufficient to cross the activation energy for the first coupling but low enough to maintain the kinetic selectivity provided by the electronic deactivation.

Module 2: Troubleshooting Guide (FAQs)

Q1: I am observing significant amounts of hydrodehalogenated byproduct (1-phenylpiperazine or 1-(3-bromophenyl)piperazine). Why?

Diagnosis: This is caused by


-hydride elimination or reductive elimination of H-Pd-Ar species.[1]
  • Cause A (Solvent): You might be using a solvent that acts as a hydride source (e.g., alcohols or unpurified DMF).

  • Cause B (Overheating): Temperatures >110°C promote debromination.

  • Cause C (Base): If using alkoxide bases,

    
    -hydride elimination from the alkoxide can transfer a hydride to the palladium.
    
  • Fix: Switch to Cs₂CO₃ (Cesium Carbonate) as a milder base if NaOtBu causes issues. Ensure solvents are anhydrous and degassed. Lower the temperature to 80°C.

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or ligand oxidation.

  • The "Hidden" Killer: Piperazine is hygroscopic and absorbs CO₂ from the air to form carbamates. These impurities can poison Pd catalysts.

  • Fix: Recrystallize your piperazine or sublime it before use. Ensure the reaction is under a strict Argon/Nitrogen atmosphere.

  • Alternative: Use a precatalyst like Xantphos Pd G3 which activates only under reaction conditions, ensuring a high concentration of active Pd(0).

Q3: I see a "Dumbbell" Dimer (Bis-1,3-(3,5-dibromophenyl)piperazine).

Diagnosis: The piperazine concentration is too low relative to the aryl halide.

  • Mechanism: Once the product is formed, it competes with the starting piperazine. If free piperazine is depleted locally, the catalyst will arylate the product's second nitrogen.

  • Fix: Increase Piperazine loading to 5.0 equivalents . Do not add the aryl halide dropwise; the high concentration of amine must be present from the start.

Module 3: Visualized Workflows

Figure 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the desired pathway versus the two primary failure modes (Over-Arylation and Dimerization).

ReactionPathway Start 1,3,5-Tribromobenzene + Piperazine (XS) Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Intermediate Mono-Amino Intermediate (Electron Rich) Pd_Cycle->Intermediate Fast (Electron Deficient Ring) Fail_Dehalo FAILURE: Hydrodehalogenation (Loss of Br) Pd_Cycle->Fail_Dehalo Hydride Source Present or Catalyst Death Target TARGET: 1-(3,5-Dibromophenyl) piperazine Intermediate->Target Reductive Elimination Fail_Poly FAILURE: Poly-Substitution (Loss of Selectivity) Intermediate->Fail_Poly Overheating (>110°C) or Low Piperazine eq Target->Fail_Poly Slow (Deactivated Ring)

Caption: Kinetic pathway showing how electronic enrichment of the ring protects the target molecule from further bromination side-reactions.

Figure 2: Troubleshooting Logic Tree

Use this decision tree to diagnose low yields in real-time.

Troubleshooting Problem Yield < 50% CheckTLC Check TLC/LCMS Problem->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Byproducts Major Byproducts? SM_Left->Byproducts No (Consumed) Cat_Death Catalyst Deactivation: 1. Degas Solvents 2. Purify Piperazine SM_Left->Cat_Death Yes (Black Precipitate) Temp_Issue Reaction too Cold: Increase to 100°C SM_Left->Temp_Issue Yes (No Reaction) Dehalo Des-Bromo Product: Switch Base to Cs2CO3 Check Solvent Dryness Byproducts->Dehalo Lower Mass (M-Br) Dimer Piperazine Dimer: Increase Piperazine to 5.0 equiv Byproducts->Dimer Higher Mass (Dimer)

Caption: Step-by-step diagnostic flow for identifying the root cause of yield loss.

Module 4: Validated Experimental Protocol

Safety Note: Handle 1,3,5-tribromobenzene and palladium catalysts in a fume hood. Piperazine is a sensitizer; avoid inhalation.

Reagents:

  • 1,3,5-Tribromobenzene (1.0 equiv, 10 mmol, 3.15 g)[1]

  • Piperazine (5.0 equiv, 50 mmol, 4.30 g)[1]

  • Pd(OAc)₂ (2 mol%, 0.2 mmol, 45 mg)

  • BINAP (3 mol%, 0.3 mmol, 187 mg)[1]

  • NaOtBu (1.5 equiv, 15 mmol, 1.44 g)[1]

  • Toluene (anhydrous, 50 mL)

Procedure:

  • Catalyst Pre-complexation: In a dry Schlenk flask under Argon, add Pd(OAc)₂ and BINAP. Add 10 mL of anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns a clear orange/red (formation of the active L-Pd-L species).

  • Substrate Addition: Add the solid 1,3,5-tribromobenzene, piperazine, and NaOtBu to the flask.

  • Solvent & Degassing: Add the remaining 40 mL of Toluene. Perform three "Freeze-Pump-Thaw" cycles OR sparge vigorously with Argon for 20 minutes.[1] Note: Oxygen is the enemy of this reaction.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (System: 5% MeOH in DCM + 1% Et₃N) every 2 hours.

  • Termination: Once the tribromobenzene is consumed (typically 4-6 hours), cool to room temperature.

  • Work-up: Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Crucial Step: The excess piperazine can be removed by sublimation (if equipment available) or by washing the organic layer with water (piperazine is highly water-soluble; the product is less so, but be careful of yield loss).

    • Best Practice: Column chromatography on silica gel. Eluent: DCM

      
       10% MeOH/DCM with 1% Triethylamine (to prevent tailing).
      

Expected Yield: 75-85% as a pale yellow/off-white solid.[1]

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides."[1] Journal of Organic Chemistry, 2000.

    • Foundational text on ligand selection (BINAP) for primary/secondary amines.[1]

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

    • Mechanistic insights into oxidative addition rates on electron-deficient vs. electron-rich rings.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Source for optimizing catalyst choices (Xantphos/RuPhos) if BINAP fails.
  • Driver, M. S., & Hartwig, J. F. "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." J. Am. Chem. Soc., 1996.

    • Specific protocols regarding bis-chelating ligands preventing poly-arylation.[1]

Sources

Technical Support Center: Strategies for Preventing Bis-Arylation in Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers and process chemists navigating the complexities of piperazine N-arylation. This guide provides in-depth troubleshooting advice and validated protocols to achieve high-yield mono-arylation, a critical transformation in the synthesis of countless pharmaceutical agents. As Senior Application Scientists, we understand that controlling the reactivity of the two secondary amine centers in piperazine is paramount. This center is designed to provide you with the mechanistic insights and practical solutions to common challenges, particularly the undesired formation of the bis-arylated product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant amounts of bis-arylated piperazine in my reaction. What is the most common cause?

The formation of a bis-arylated byproduct is typically a consequence of the high reactivity of the mono-arylated piperazine intermediate under the reaction conditions. Once the first C-N bond is formed, the remaining N-H bond is often still sufficiently nucleophilic to compete with the starting piperazine for the aryl halide, leading to a second coupling event. Several factors can exacerbate this issue, including unfavorable stoichiometry, extended reaction times at elevated temperatures, and suboptimal catalyst selection.

A primary diagnostic question is to review your stoichiometry. An excess of the aryl halide or a piperazine-to-aryl halide ratio close to 1:1 will statistically favor the formation of the bis-arylated product, especially as the reaction progresses and the concentration of the starting piperazine diminishes.

Q2: How can I strategically use stoichiometry to favor mono-arylation?

Employing an excess of piperazine is the most direct method to statistically favor the formation of the mono-arylated product. By increasing the concentration of the unreacted piperazine, it is more likely that the aryl halide will react with a molecule of starting material rather than the mono-arylated intermediate.

Recommended Stoichiometric Ratios for Mono-Arylation:

Reagent ClassRecommended Molar Excess (relative to Aryl Halide)Rationale
Unprotected Piperazine2.0 - 5.0 equivalentsStatistically favors the reaction of the aryl halide with the more abundant starting material.
Mono-Protected Piperazine1.0 - 1.2 equivalentsThe protecting group physically prevents the second arylation, allowing for near-stoichiometric reactions.

This strategy, however, necessitates a subsequent purification step to remove the excess piperazine, which can sometimes be challenging due to its basicity and water solubility.

Q3: What is the most robust method to guarantee mono-arylation?

The most reliable and widely adopted strategy is the use of a mono-protected piperazine derivative. By protecting one of the nitrogen atoms with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, you physically prevent the possibility of a second arylation event. Following the successful coupling reaction, the protecting group can be cleanly removed under acidic conditions to yield the desired mono-arylated piperazine.

Experimental Workflow for Mono-Arylation using a Protected Piperazine:

G cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Deprotection BocPip Boc-Piperazine Coupling Mono-Arylated Protected Piperazine BocPip->Coupling ArX Aryl Halide (Ar-X) ArX->Coupling Catalyst Pd Catalyst & Ligand Catalyst->Coupling Base Base (e.g., NaOtBu) Base->Coupling Deprotection Final Mono-Arylated Piperazine Coupling->Deprotection Acid Acid (e.g., TFA, HCl) Acid->Deprotection

Caption: Workflow for guaranteed mono-arylation.

In-Depth Troubleshooting Guide

Problem: Significant bis-arylation even when using excess piperazine.

If you are still observing the formation of the bis-arylated product despite using a stoichiometric excess of unprotected piperazine, the issue likely lies in the reaction kinetics. The rate of the second arylation may be competitive with or even faster than the first, especially at elevated temperatures.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can increase the rate of the second coupling reaction. Try reducing the temperature by 10-20 °C to see if this improves the selectivity for the mono-arylated product. This may require longer reaction times, so monitor the reaction progress carefully by TLC or LC-MS.

  • Slow Addition of the Aryl Halide: Instead of adding all the aryl halide at the beginning of the reaction, consider a slow addition via a syringe pump over several hours. This maintains a low concentration of the aryl halide in the reaction mixture at any given time, which will favor a reaction with the more abundant piperazine over the less concentrated mono-arylated product.

    Protocol for Slow Addition of Aryl Halide:

    • Set up the reaction vessel with piperazine, palladium catalyst, ligand, base, and solvent.

    • Dissolve the aryl halide in a suitable solvent (ideally the same as the reaction solvent).

    • Using a syringe pump, add the aryl halide solution to the reaction mixture at a controlled rate (e.g., 0.1 equivalents per hour).

    • Monitor the reaction progress by LC-MS to determine the optimal addition time and subsequent reaction time.

  • Choice of Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can significantly influence the selectivity of the reaction. Bulky ligands can sterically hinder the approach of the already substituted piperazine to the palladium center, thus disfavoring the second arylation.

    Recommended Ligands for Improved Mono-Selectivity:

    LigandStructural FeaturesRationale for Selectivity
    XPhosBulky biarylphosphineThe steric bulk around the palladium center hinders the binding of the larger mono-arylated piperazine.
    RuPhosBulky biarylphosphineSimilar to XPhos, its steric hindrance can improve selectivity for the less hindered starting material.
    tBuXPhosExtremely bulky biarylphosphineOffers even greater steric hindrance, which can be beneficial for challenging substrates.

    It is recommended to screen a small panel of ligands to identify the optimal choice for your specific substrate combination.

  • Consider a Different Base: While strong bases like sodium tert-butoxide are common, they can also promote the deprotonation of the mono-arylated piperazine, increasing its nucleophilicity. In some cases, a weaker inorganic base like K₃PO₄ or Cs₂CO₃ may offer improved selectivity.

Problem: Low conversion of the aryl halide.

If you are not seeing complete consumption of your aryl halide, this could be due to several factors:

  • Insufficient Base: The base is crucial for the catalytic cycle. Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents) and that it is of high purity and anhydrous.

  • Poor Solvent Choice: The solvent must be able to dissolve all reaction components and be compatible with the reaction conditions. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF. Ensure the solvent is anhydrous, as water can deactivate the catalyst.

Decision Tree for Troubleshooting Low Conversion:

G Start Low Conversion of Aryl Halide CheckCatalyst Is the catalyst active and handled properly? Start->CheckCatalyst CheckBase Is the base anhydrous and in sufficient excess? Start->CheckBase CheckSolvent Is the solvent anhydrous and appropriate? Start->CheckSolvent Solution1 Use fresh catalyst/ligand or a pre-catalyst. CheckCatalyst->Solution1 No Solution2 Use fresh, anhydrous base and ensure a 1.5-2.0 eq. excess. CheckBase->Solution2 No Solution3 Use anhydrous solvent and ensure all reagents are soluble. CheckSolvent->Solution3 No

Caption: Troubleshooting low aryl halide conversion.

References

  • Buchwald-Hartwig Amination. Organic Reactions. A comprehensive overview of the reaction mechanism and applications. [Link]

  • Strategies for Monofunctionalization of Symmetrical Difunctional Scaffolds. Angewandte Chemie International Edition. This review discusses general strategies for achieving mono-functionalization, which is highly relevant to the piperazine bis-arylation problem. [Link]

  • The Buchwald-Hartwig Amination in Process Chemistry. Organic Process Research & Development. This article provides insights into the practical considerations for scaling up these reactions, including strategies for controlling side reactions. [Link]

Catalysis Technical Support Center: Sterically Hindered Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SH-ArBr-001 Subject: Optimization of Sterically Hindered Aryl Bromide Couplings (Buchwald-Hartwig & Suzuki-Miyaura) Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the Technical Support Center

You are encountering difficulties with sterically hindered aryl bromides. This is a common bottleneck in drug discovery. Standard protocols (e.g., Tetrakis, simple Pd(OAc)₂) often fail here because the steric bulk inhibits the formation of the active catalytic species and slows down the critical transmetallation or amine binding steps.

This guide moves beyond basic textbook chemistry to the monoligated Pd(0) manifold, which is essential for these challenging substrates.

Module 1: Catalyst Selection Matrix

"Which catalyst should I use?"

For sterically hindered substrates, the "ligand-to-palladium" ratio must be strictly controlled (ideally 1:1) to favor the active LPd(0) species.[1][2] Therefore, we strongly recommend using Palladacycle Precatalysts (G3 or G4) rather than mixing Pd sources and ligands in situ.

Quick Selection Guide
Coupling TypeNucleophile ClassPrimary Recommendation Secondary / Niche Technical Rationale
C-N (Buchwald) Primary Amines BrettPhos Pd G4 tBuBrettPhos Pd G4 BrettPhos is strictly selective for primary amines. Use tBuBrettPhos for amides or extremely hindered anilines.
C-N (Buchwald) Secondary Amines RuPhos Pd G4 DavePhos Pd G4 RuPhos prevents

-hydride elimination, crucial for acyclic secondary amines.
C-N (Buchwald) N-Heterocycles tBuXPhos Pd G4 Me4tBuXPhos Excellent for indoles, carbazoles, and imidazoles.
C-C (Suzuki) Hindered Boronic Acids SPhos Pd G3/G4 XPhos Pd G4 SPhos is the "gold standard" for tetra-ortho-substituted biaryls due to its flexibility and stability.
C-C (Suzuki) Unstable Boronates XPhos Pd G4 SPhos Pd G3 XPhos promotes extremely rapid oxidative addition, beating the rate of protodeboronation.
The "Precatalyst" Advantage

Why not just mix Pd(OAc)₂ and SPhos? When you mix Pd(OAc)₂ and a bulky ligand, the reduction to Pd(0) is often incomplete or slow, leading to the formation of inactive "palladium black" or stable halide dimers (


).
G3/G4 Precatalysts  contain the ligand pre-bound. Upon exposure to base, they undergo rapid reductive elimination to release the active LPd(0)  species quantitatively.[2]

Module 2: Visual Troubleshooting Pathways

Diagram 1: Ligand Selection Decision Tree

Use this logic flow to select the correct ligand for your hindered aryl bromide.

LigandSelection Start START: Sterically Hindered Aryl Bromide CouplingType Coupling Type? Start->CouplingType CN C-N Bond (Buchwald-Hartwig) CouplingType->CN CC C-C Bond (Suzuki-Miyaura) CouplingType->CC AmineType Nucleophile Type? CN->AmineType BoronType Boron Species? CC->BoronType PrimAmine Primary Amine (R-NH2) AmineType->PrimAmine SecAmine Secondary Amine (R2NH) AmineType->SecAmine Heterocycle Indole/Carbazole AmineType->Heterocycle StableBoron Stable/Hindered Boronic Acid BoronType->StableBoron UnstableBoron Unstable (Heteroaryl) BoronType->UnstableBoron RecBrett Rec: BrettPhos Pd G4 PrimAmine->RecBrett RecRu Rec: RuPhos Pd G4 SecAmine->RecRu RecXPhos Rec: tBuXPhos Pd G4 Heterocycle->RecXPhos RecSPhos Rec: SPhos Pd G3/G4 (The Biaryl Standard) StableBoron->RecSPhos RecXPhos2 Rec: XPhos Pd G4 (Fast Activation) UnstableBoron->RecXPhos2

Caption: Logic flow for selecting the optimal Buchwald dialkylbiaryl phosphine ligand based on coupling partners.

Module 3: Troubleshooting & FAQs

"Why did my reaction fail?"

Issue 1: The "Protodehalogenation" Trap

Symptom: You observe the reduction of your aryl bromide (Ar-Br


 Ar-H) instead of the coupled product.
Root Cause:  This is often caused by difficult transmetallation due to steric bulk. The Pd(II) intermediate waits too long for the nucleophile, allowing competing 

-hydride elimination (usually from the amine or solvent) to occur. Corrective Actions:
  • Switch Ligand: If using a secondary amine, switch to RuPhos . Its structure is specifically designed to suppress

    
    -hydride elimination.
    
  • Solvent Switch: Avoid THF or alcohols if possible. Switch to Toluene or Dioxane (anhydrous).

  • Increase Concentration: Higher concentration (1.0 M) can force the intermolecular coupling step to outcompete the intramolecular side reaction.

Issue 2: The "Iodide Effect" (Counter-Intuitive)

Symptom: The reaction works with Ar-Br but fails with Ar-I. Root Cause: In high-activity catalyst systems (like Pd-G4), the oxidative addition of Ar-I is too fast. The resulting iodide anions form stable bridged dimers


 that are catalytically inactive (resting state). Bromide dimers are less stable and re-enter the cycle easier.
Corrective Actions: 
  • Stick to Bromides: Do not assume Iodides are better.

  • Additive: If you must use Ar-I, add a halide scavenger like AgOTf (expensive) or simply switch to a bulky biaryl phosphine that prevents dimer formation sterically.

Issue 3: No Conversion (Catalyst Death)

Symptom: Starting material remains untouched. Root Cause: Oxygen poisoning or improper activation of the precatalyst. Corrective Actions:

  • Degas Rigorously: Sparging with

    
     is often insufficient for sensitive G4 catalysts on small scales. Use "Freeze-Pump-Thaw" or rigorous Schlenk techniques.
    
  • Base Choice: Ensure the base is strong enough to activate the precatalyst. For G3/G4, weak bases like

    
     work, but 
    
    
    
    (tribasic potassium phosphate) is often superior for hindered Suzuki couplings.

Module 4: Standard Operating Protocol (SOP)

Protocol: High-Difficulty Suzuki Coupling (Tetra-Ortho-Substituted)

This protocol utilizes SPhos Pd G3 to couple a hindered aryl bromide with a hindered boronic acid.

Materials:

  • Aryl Bromide (1.0 equiv)[3]

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G3 (0.01 - 0.05 equiv / 1-5 mol%)

  • Base:

    
     (finely ground, anhydrous) (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (anhydrous)

Workflow:

  • Solids First: Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Bromide, Boronic Acid, Base, and SPhos Pd G3 catalyst.

    • Note: Weighing the catalyst in air is fine, but minimize exposure time.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (repeat 3x).

  • Solvent Addition: Add the degassed solvent via syringe through the septum.

    • Tip: For hindered substrates, a biphasic system (Toluene/Water) often helps dissolve inorganic byproducts, but strictly anhydrous Dioxane is better if protodeboronation is a risk.

  • Activation: Place the vial in a pre-heated block at 80°C - 100°C .

    • Why? Heat is required to drive the activation of the G3 precatalyst and the difficult transmetallation step.

  • Monitoring: Monitor by LCMS after 1 hour. If conversion is <10%, raise temperature to 110°C.

Diagram 2: Precatalyst Activation Cycle

Understanding how your catalyst turns on is vital for troubleshooting.

PrecatalystActivation G3 Pd-G3 Precatalyst (Stable Solid) Intermediate Pd-Amido Intermediate G3->Intermediate Deprotonation Base Base (Activation) Base->Intermediate ActiveCat L-Pd(0) (Active Species) Intermediate->ActiveCat Reductive Elimination Cycle Enters Catalytic Cycle ActiveCat->Cycle Oxidative Addition

Caption: Activation pathway of Buchwald G3 precatalysts. Base is required to trigger the release of the active monoligated Pd(0).[2]

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[4] (Describes G3 Precatalysts).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of the Third-Generation Buchwald Precatalysts." Organic Syntheses, 2016.

Sources

Troubleshooting Pd-catalyzed amination of electron-deficient aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Troubleshooting Pd-Catalyzed Amination of Electron-Deficient Aryl Halides

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Palladium-Catalyzed C-N Cross-Coupling. The Buchwald-Hartwig amination has transformed modern synthesis, particularly in the pharmaceutical and materials science sectors, by providing a robust method for forming C(sp²)–N bonds.[1][2] However, like any high-performance tool, its application requires precision and an understanding of the underlying mechanics. This is especially true when dealing with electron-deficient aryl halides, where the electronic properties of the substrate profoundly influence the catalytic cycle.

This guide is structured to address the practical challenges you may encounter at the bench. We move beyond simple procedural lists to explore the causal relationships between reaction components and outcomes, empowering you to diagnose issues and rationally design optimal conditions.

Section 1: Core Troubleshooting Guide

This section addresses the most common and critical issues encountered during the amination of electron-deficient aryl halides. The format follows a logical diagnostic workflow.

Q1: My reaction shows little to no conversion. Where do I start?

A1: A stalled reaction is the most common issue and typically points to a failure in one of three areas: the catalyst's active state, the reaction conditions, or the integrity of your reagents.

Step 1: Diagnose the Catalyst State The first and most critical step is to determine if your palladium source is generating the active Pd(0) species required for the catalytic cycle.[3]

  • Visual Inspection: Look for the formation of a black precipitate, commonly known as "palladium black."[4] This indicates that the Pd(0) species has aggregated and fallen out of the catalytic cycle, a common mode of deactivation.[4]

  • Cause & Effect: Catalyst deactivation can be triggered by several factors. The phosphine ligand may be displaced by the amine or N-heteroaromatic substrates, leading to dormant palladium complexes.[5][6] Alternatively, impurities in reagents or solvents (e.g., sulfur, carbon monoxide) can act as poisons, blocking the catalyst's active sites.[3][4]

Step 2: Follow the Troubleshooting Workflow Use the following decision tree to systematically diagnose the problem.

G start Low or No Conversion catalyst_check Is Palladium Black visible? start->catalyst_check yes_pd_black Yes catalyst_check->yes_pd_black Yes no_pd_black No catalyst_check->no_pd_black No reagent_purity Are reagents/solvents pure & degassed? ligand_choice Is the Ligand appropriate for the substrate? reagent_purity->ligand_choice Yes solution_reagents Solution: - Purify/dry all materials - Thoroughly degas solvent reagent_purity->solution_reagents No base_choice Is the Base compatible and effective? ligand_choice->base_choice Yes solution_ligand Solution: - Switch to a more electron-rich, bulky ligand (e.g., BrettPhos for Ar-Cl) - Consult a ligand selection guide ligand_choice->solution_ligand No temp_check Is the temperature optimal? base_choice->temp_check Yes solution_base Solution: - Use a stronger base (e.g., NaOtBu) - For sensitive substrates, try a weaker base (e.g., K₃PO₄) at higher temp base_choice->solution_base No solution_temp Solution: - Increase temperature (typically 80-110 °C) - Consider microwave heating for difficult couplings temp_check->solution_temp No solution_catalyst Solution: - Use a pre-catalyst (e.g., G3/G4) - Increase ligand loading - Ensure inert atmosphere yes_pd_black->solution_catalyst no_pd_black->reagent_purity

Caption: Initial Troubleshooting Workflow for Failed Amination Reactions.

Section 2: Frequently Asked Questions (FAQs)

This section provides detailed answers to specific questions regarding reaction components and optimization.

Catalyst & Ligand

Q2: I'm using Pd(OAc)₂ and a phosphine ligand, but the results are inconsistent. Why?

A2: While classic, this combination relies on the in situ reduction of Pd(II) to the active Pd(0) state, which can be unreliable.[3] The efficiency of this reduction can be influenced by the amine, the phosphine ligand, or even trace impurities.[3][7] For more reproducible results, modern palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are highly recommended.[8] These precatalysts cleanly and efficiently generate the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.[8]

Q3: How do I choose the right ligand for my electron-deficient aryl chloride?

A3: This is a critical question. The oxidative addition of an aryl chloride to Pd(0) is often the rate-limiting step and is more challenging than for aryl bromides or iodides.[9][10] To overcome this barrier, the ligand must be both sterically bulky and highly electron-donating .[11][2][12]

  • Causality: Bulky ligands promote the formation of a highly reactive, low-coordinate Pd(0) species and facilitate the final C-N reductive elimination.[2][12] Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition step with the electron-deficient aryl halide.[11][10]

  • Recommendations: For challenging aryl chlorides, dialkylbiaryl phosphine ligands are the gold standard.[13][5] Consult a ligand selection guide based on your specific amine nucleophile.

Amine TypeRecommended LigandsRationale & Notes
Primary Aliphatic Amines BrettPhos, GPhosBrettPhos shows excellent selectivity for primary over secondary amines.[3][8] GPhos was designed to resist deactivation by primary amines.[5]
Secondary Aliphatic Amines RuPhos, SPhosRuPhos was specifically developed for coupling secondary amines.[8]
Aryl & Heteroaryl Amines XPhos, tBuBrettPhosThese couplings are often challenging; specialized, highly active ligands are necessary.[8]
Amides & Lactams tBuBrettPhos, DavePhosAmides are less nucleophilic and require more reactive catalyst systems.[8]

Caption: Ligand Selection Guide Based on Amine Coupling Partner.

Base & Solvent

Q4: My yield is low, and I'm seeing hydrodehalogenation of my aryl halide. Is my base the problem?

A4: Yes, this is a classic sign of an imbalanced reaction. Hydrodehalogenation, where the halide is replaced by hydrogen, can compete with the desired amination.[13] This often occurs when the C-N reductive elimination is slow relative to competing side reactions like β-hydride elimination from the palladium amide intermediate.[10][12]

  • The Role of the Base: The primary role of the base is to deprotonate the amine (or the intermediate palladium-amine complex) to form the more nucleophilic amide.[14] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LHMDS) are most common.[8][15]

  • Troubleshooting:

    • Base Strength: If your substrate is sensitive, a strong base like NaOtBu might be causing decomposition.[3][15] In this case, switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) and increasing the reaction temperature may be necessary.[8]

    • Solubility: The physical properties of the base matter. Poorly soluble inorganic bases can lead to reproducibility issues. Ensure vigorous stirring.[15] For base-sensitive substrates, a combination of an organic base (like DBU) with an inorganic salt can sometimes provide a solution.[15]

Q5: Does the solvent choice significantly impact the reaction?

A5: Absolutely. The solvent must solubilize the catalyst, substrates, and intermediates, but its role is more complex.[7][16]

  • Polarity: Non-polar aprotic solvents like toluene and dioxane are standard.[8][17] Toluene is often preferred for aryl iodides to limit the solubility of iodide salts that can form unreactive Pd-dimers.[3]

  • Coordinating Ability: Some solvents, like THF or DMF, can coordinate to the palladium center, influencing the catalytic activity.[7]

  • Green Chemistry: For sustainability, consider greener solvents like 2-MeTHF or even aqueous micellar conditions, though these may require re-optimization of the catalyst system.[18]

SolventBoiling Point (°C)Key Characteristics
Toluene 111Standard, non-polar. Good for a wide range of substrates.[8]
1,4-Dioxane 101More polar than toluene. Common but has health and safety concerns.[18]
Tetrahydrofuran (THF) 66Lower boiling point, useful for milder conditions. Can coordinate to Pd.[8]
tert-Butanol 83Can act as both solvent and a weak base source in some systems.
2-MeTHF 80A greener alternative to THF and Dioxane.[18]

Caption: Common Solvents for Buchwald-Hartwig Amination.

Section 3: Key Experimental Protocols

Adherence to strict, validated protocols is essential for reproducibility.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a reliable starting point for a small-scale (1.0 mmol) reaction. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Vial Preparation: In a glovebox, add the aryl halide (if solid), palladium precatalyst, and base to the reaction vial.

  • Reagent Addition: Add the magnetic stir bar. If the aryl halide is a liquid, add it via syringe, followed by the amine.

  • Solvent Addition: Add the degassed solvent to the vial.

  • Sealing and Reaction: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.

  • Heating: Place the vial in a preheated oil bath or heating block (typically 80-110 °C).

  • Stirring: Stir the reaction mixture vigorously for the designated time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: After cooling to room temperature, quench the reaction by adding water or saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Visual Guides to Mechanism & Relationships

Understanding the underlying processes is key to effective troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. A failure at any step will halt the entire process.[13][15]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle A L-Pd(0) (Active Catalyst) B L-Pd(II)(Ar)(X) A->B Oxidative Addition (+ Ar-X) C [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ B->C Amine Coordination (+ HNR¹R²) D L-Pd(II)(Ar)(NR¹R²) C->D Deprotonation (+ Base) D->A Reductive Elimination (- Ar-NR¹R²)

Caption: The Catalytic Cycle for the Buchwald-Hartwig Amination.

Ligand-Substrate Interplay

The success of the reaction is dictated by the electronic and steric match between the ligand and the aryl halide.

Ligand_Substrate cluster_substrate Aryl Halide Reactivity cluster_ligand Required Ligand Properties ArI Ar-I (Most Reactive) LigandI Standard Ligands (e.g., BINAP) ArI->LigandI matches ArBr Ar-Br LigandBr Bulky Monodentate (e.g., XPhos) ArBr->LigandBr requires ArCl Ar-Cl (Least Reactive) LigandCl Very Bulky & Electron-Rich (e.g., BrettPhos) ArCl->LigandCl requires

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Profiling of Brominated Phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated phenylpiperazines (Br-PPs) represent a critical subclass of halogenated arylpiperazines, frequently encountered as pharmaceutical intermediates or New Psychoactive Substances (NPS). Their structural elucidation presents a unique analytical challenge due to the existence of positional isomers (ortho-, meta-, para-) and the distinct behaviors of the molecule under different ionization energies.

This guide provides a comparative technical analysis of Gas Chromatography-Electron Ionization (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) .[1][2] While GC-EI-MS serves as the gold standard for library-based structural fingerprinting, LC-ESI-MS/MS offers superior sensitivity for biological matrices, albeit with a "softer" fragmentation profile that requires high-energy collision-induced dissociation (CID) to generate diagnostic ions.

The Halogen Signature: Bromine Isotopes

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of bromine. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as two stable isotopes:


 and 

in a nearly 1:1 ratio (50.7% : 49.3%) .
  • Diagnostic Check: In any mass spectrum (EI or ESI), the molecular ion (

    
    ) and any fragment retaining the bromine atom must appear as a "doublet" separated by 2 Da with approximately equal intensity.
    
  • Loss of Signature: A transition from a doublet to a singlet in the MS/MS spectrum indicates the neutral loss of the bromine atom (loss of 79/81 Da) or HBr (loss of 80/82 Da).

Technique Comparison: GC-EI-MS vs. LC-ESI-MS/MS[1][2]

The choice of technique dictates the fragmentation pathways observed. The table below contrasts the performance and utility of both methods for Br-PPs.

FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Ionization Energy 70 eV (Standardized)Variable (Collision Energy Dependent)
Dominant Species Fragment Ions (Base Peak often

70)
Protonated Molecular Ion

Molecular Ion (

)
Often weak or absent; requires "Cold EI" for enhancementVery Strong (Base Peak)
Isomer Differentiation Moderate (Retention time + minor ion ratios)Low (Requires high-res chromatography)
Key Diagnostic Ion

70
(

- Piperazine ring)

(Loss of

)
Matrix Suitability Non-polar extracts, synthesized powdersBiological fluids (blood, urine)
Limit of Detection ng/mL rangepg/mL range (High Sensitivity)

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of fragmentation is essential for interpreting spectra of unknown analogs.[3]

Electron Ionization (EI) Pathway

In EI (70 eV), the radical cation


 is highly energetic.[4]
  • Piperazine Ring Cleavage: The most characteristic pathway is the cleavage of the piperazine ring. The base peak is typically

    
     70 , corresponding to the iminium ion 
    
    
    
    .
  • C-N Bond Cleavage: Homolytic cleavage between the phenyl ring and the piperazine nitrogen yields the bromophenyl cation (

    
     155/157 for monobromo).
    
  • Retro-Diels-Alder (RDA): A mechanism often proposed for the formation of

    
     56 (
    
    
    
    ).
Electrospray Ionization (ESI) Pathway

In ESI, the even-electron ion


 is stable. Fragmentation requires CID.
  • Loss of

    
     vs. 
    
    
    
    :
    A common misinterpretation is identifying a loss of 43 Da as propyl. In piperazines, this is the extrusion of ethanimine (
    
    
    )
    via ring opening.
  • Halogen Loss: At higher collision energies, the C-Br bond breaks, often yielding a phenyl cation radical or facilitating HBr elimination.

Visualization of Pathways[5]

The following diagram illustrates the divergent pathways for a generic 4-Bromophenylpiperazine (MW 241/243).

FragmentationPathways cluster_0 Hard Ionization (EI) cluster_1 Soft Ionization (ESI) M_EI GC-EI Precursor [M]+. m/z 240/242 Frag_70 Piperazine Iminium m/z 70 (Base Peak) M_EI->Frag_70 Ring Cleavage Frag_155 Bromophenyl Cation m/z 155/157 M_EI->Frag_155 C-N Cleavage M_ESI LC-ESI Precursor [M+H]+ m/z 241/243 Frag_198 [M+H - C2H5N]+ m/z 198/200 M_ESI->Frag_198 Loss of 43 Da (Ring Opening) Frag_156 Bromophenyl Amine Cation m/z 156/158 M_ESI->Frag_156 Loss of Piperazine Frag_56 Fragment m/z 56 Frag_70->Frag_56 -CH2 Frag_79 Bromine Loss (Singlet formation) Frag_198->Frag_79 High CE

Caption: Comparative fragmentation tree for 4-Bromophenylpiperazine showing divergent pathways in EI vs. ESI modes.

The Isomer Differentiation Challenge

Distinguishing 2-bromo, 3-bromo, and 4-bromo isomers is notoriously difficult using MS alone because the fragmentation mechanisms (ring opening, halogen loss) are electronically similar regardless of position.

  • Recommendation: Do not rely solely on MS spectral matching.

  • Chromatographic Separation: The ortho isomer typically elutes earlier in Reverse Phase (C18) chromatography due to steric hindrance preventing optimal interaction with the stationary phase, while the para isomer, being more planar, retains longer.

  • Derivatization (GC-MS): Acylation (e.g., TFAA, PFPA) of the secondary amine can alter the fragmentation kinetics slightly, potentially enhancing minor ion differences between isomers.

Experimental Protocols

Protocol A: GC-EI-MS Screening

Objective: Library-matchable fingerprinting.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol. Sonicate for 5 mins. Dilute 1:10 in Ethyl Acetate (improves peak shape).

  • Inlet: Splitless mode, 250°C.

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 mins.

  • MS Source: 230°C, 70 eV. Scan range

    
     40-400.
    
Protocol B: LC-ESI-MS/MS Confirmation

Objective: High-sensitivity detection in biological matrices.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in Acetonitrile.[5]

  • Column: C18 (e.g., 2.1 x 100mm, 1.8µm).

  • Gradient: 5% B to 95% B over 10 mins.

  • MS Settings (Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

    • MRM Transitions (for 4-Br-PP):

      • Quantifier:

        
         (CE 20 eV).
        
      • Qualifier:

        
         (CE 35 eV).
        
      • Note: Monitor

        
         to confirm Br isotope.
        

References

  • Zhu, N., et al. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society.

  • Błażewicz, A., et al. (2021). "Identification and structural characterization of three psychoactive substances... in collected samples." Forensic Toxicology. 5

  • Kacperczyk, A., et al. (2022).[6] "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Toxics.[7] 6

  • Clark, C.R., et al. (2015). "Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones." National Institute of Justice.[8] 8

Sources

A Senior Application Scientist's Guide to Validating the Structure of 3,5-Disubstituted Piperazines using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is a cornerstone of chemical and pharmaceutical research. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, and understanding the substitution patterns on this ring is critical for elucidating structure-activity relationships. This guide provides an in-depth technical comparison of using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy for the structural validation of 3,5-disubstituted piperazines, alongside a critical evaluation of complementary analytical techniques.

The Analytical Challenge: Confirming 3,5-Disubstitution on the Piperazine Ring

The introduction of substituents at the 3 and 5 positions of the piperazine ring can significantly alter its conformational flexibility and chemical properties. Validating this specific substitution pattern requires analytical techniques that are sensitive to changes in the molecular framework. Infrared (IR) spectroscopy, which probes the vibrational modes of molecules, offers a rapid and accessible method for obtaining structural information.

This guide will navigate the principles of applying IR spectroscopy to this specific analytical problem, detail a practical experimental protocol, and compare its utility with other powerful structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Principles of IR Spectroscopy for Piperazine Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its molecular environment. For piperazine and its derivatives, key vibrational modes include:

  • N-H stretching: Typically observed in the region of 3200-3500 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding.

  • C-H stretching: Aliphatic C-H stretching vibrations are found in the 2800-3000 cm⁻¹ region.

  • C-N stretching: These vibrations occur in the fingerprint region, generally between 1000-1350 cm⁻¹.

  • Ring vibrations: The piperazine ring itself has characteristic stretching and bending vibrations (scissoring, twisting, wagging, and rocking) that appear in the fingerprint region (below 1500 cm⁻¹).

Substitution at the 3 and 5 positions will influence these vibrational modes due to changes in mass, bond angles, and electronic distribution within the ring.

Interpreting the Spectrum of a 3,5-Disubstituted Piperazine: A Comparative Approach

To understand the spectral signatures of a 3,5-disubstituted piperazine, it is instructive to compare its expected spectrum with that of the parent piperazine molecule.

Table 1: Comparison of Expected IR Absorption Bands for Piperazine and a Generic 3,5-Disubstituted Piperazine
Vibrational ModePiperazine (Approx. Wavenumber, cm⁻¹)3,5-Disubstituted Piperazine (Expected Changes)Rationale for Change
N-H Stretch 3200-3400 (broad)3200-3400 (may be sharper or shifted)Changes in hydrogen bonding patterns due to steric hindrance from substituents.
C-H Stretch (Aliphatic) 2800-29502800-3000 (additional bands may appear)Presence of C-H bonds in the substituents (e.g., methyl groups) will add to the complexity of this region.
N-H Bend ~1630Shifted or intensity changeAltered geometry and electronic environment of the N-H bond.
CH₂ Scissoring ~1450Shifted and potentially splitThe introduction of substituents at the 3 and 5 positions breaks the symmetry of the CH₂ groups adjacent to the nitrogen atoms.
C-N Stretch 1000-1200Shifted and potentially more complexThe substituents will alter the bond strength and vibrational coupling of the C-N bonds within the ring.
Ring Vibrations (Fingerprint Region) Complex pattern below 1500Significant changes in the patternThe overall symmetry of the piperazine ring is altered, leading to a different "fingerprint." This region is highly diagnostic.

Causality of Spectral Changes: The introduction of substituents at the 3 and 5 positions primarily affects the vibrational modes in two ways:

  • Mass Effect: Heavier substituents will generally cause the corresponding stretching and bending vibrations to occur at lower frequencies (wavenumbers).

  • Steric and Electronic Effects: Substituents can alter the bond angles and electron density within the piperazine ring, leading to shifts in vibrational frequencies. For example, bulky substituents may force the ring into a specific conformation, which can be reflected in the IR spectrum.

The Challenge of Stereoisomerism: A significant challenge in the analysis of 3,5-disubstituted piperazines is the potential for cis and trans isomers. While IR spectroscopy can sometimes distinguish between stereoisomers due to differences in their molecular symmetry and resulting vibrational modes, these differences can be subtle and difficult to interpret without reference spectra of the pure isomers. The fingerprint region is the most likely area to observe these differences. However, for unambiguous stereochemical assignment, techniques like NMR spectroscopy are generally more powerful.

A Practical Workflow for Structural Validation using ATR-FTIR

The following workflow provides a step-by-step guide for acquiring and interpreting the IR spectrum of a newly synthesized 3,5-disubstituted piperazine.

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ATR-FTIR) cluster_proc Data Processing & Interpretation Prep Ensure Sample is Dry and Pure Background 1. Collect Background Spectrum (Clean ATR Crystal) Prep->Background Sample_Spec 2. Place Small Amount of Sample on Crystal Background->Sample_Spec Apply_Pressure 3. Apply Consistent Pressure Sample_Spec->Apply_Pressure Collect_Sample 4. Collect Sample Spectrum Apply_Pressure->Collect_Sample Clean 5. Clean ATR Crystal Thoroughly Collect_Sample->Clean Process 1. Baseline Correction & Normalization Clean->Process Peak_Pick 2. Identify Key Peak Positions Process->Peak_Pick Compare 3. Compare with Unsubstituted Piperazine and/or Reference Spectra Peak_Pick->Compare Interpret 4. Assign Vibrational Modes and Note Spectral Shifts Compare->Interpret Conclusion 5. Formulate Structural Hypothesis Interpret->Conclusion

Figure 1: Experimental workflow for ATR-FTIR analysis of 3,5-disubstituted piperazines.
Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the ATR-FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.[1]

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will subtract the absorbance of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.[2]

  • Sample Application:

    • Place a small amount of the solid or liquid 3,5-disubstituted piperazine sample directly onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

  • Sample Spectrum Collection:

    • Use the instrument's pressure arm to apply firm and consistent contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • Perform a baseline correction on the acquired spectrum to ensure a flat baseline.

    • Identify the wavenumbers of the major absorption bands.

    • Compare the obtained spectrum with the known spectrum of piperazine and consider the expected shifts due to the 3,5-disubstitution as outlined in Table 1.

    • Pay close attention to the fingerprint region (1500-500 cm⁻¹) for unique patterns that can help confirm the substitution pattern.

Comparison with Other Analytical Techniques

While IR spectroscopy is a valuable tool for a quick assessment of functional groups and overall structure, a comprehensive validation of a novel 3,5-disubstituted piperazine requires a multi-technique approach.

Technique_Comparison cluster_info Information Provided IR IR Spectroscopy IR_Info Functional Groups Overall 'Fingerprint' IR->IR_Info NMR NMR Spectroscopy NMR_Info Connectivity (¹H, ¹³C) Stereochemistry (NOE) Number of Protons/Carbons NMR->NMR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info XRay X-ray Crystallography XRay_Info Absolute 3D Structure Solid-State Conformation XRay->XRay_Info

Figure 2: Information provided by different analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Strengths: NMR is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a 3,5-disubstituted piperazine, ¹H NMR can confirm the presence and integration of the substituent protons and the protons on the piperazine ring.

    • ¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, providing definitive proof of the substitution pattern.

    • Nuclear Overhauser Effect (NOE) experiments: Can be used to determine the relative stereochemistry (cis or trans) of the substituents by measuring the spatial proximity of protons.

  • Weaknesses: NMR requires larger sample quantities than IR and is a more time-consuming experiment. The instrumentation is also more expensive.

Mass Spectrometry (MS)
  • Strengths: MS provides the molecular weight of the compound, which is a critical piece of information for confirming the molecular formula.

    • High-Resolution Mass Spectrometry (HRMS): Can determine the elemental composition of the molecule with high accuracy.

    • Tandem Mass Spectrometry (MS/MS): Provides information about the fragmentation pattern of the molecule, which can be used to deduce its structure. The fragmentation of the piperazine ring can yield characteristic ions that support the proposed structure. For example, cleavage of the piperazine ring is a common fragmentation pathway.[3]

  • Weaknesses: MS generally does not provide information about the stereochemistry of the molecule. Isomeric compounds can sometimes have very similar fragmentation patterns.

X-ray Crystallography
  • Strengths: Provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

  • Weaknesses: Requires a suitable single crystal of the compound, which can be challenging and time-consuming to grow. The determined structure is that of the solid state and may not be the same as the conformation in solution.

Table 2: Comparative Summary of Analytical Techniques
TechniqueInformation ProvidedStrengthsWeaknesses
IR Spectroscopy Functional groups, overall molecular "fingerprint"Rapid, inexpensive, small sample requirement, non-destructive.Limited information on connectivity and stereochemistry. Interpretation can be complex.
NMR Spectroscopy Connectivity of atoms, stereochemistry, number of protons and carbons.Provides the most detailed structural information in solution.Slower, requires more sample, more expensive instrumentation.
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern.High sensitivity, provides molecular formula.Generally does not provide stereochemical information. Isomers can be difficult to distinguish.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Conclusion and Recommendations

Infrared spectroscopy is a highly valuable and accessible tool for the initial validation of the structure of 3,5-disubstituted piperazines. By comparing the spectrum of a newly synthesized compound to that of the parent piperazine, researchers can quickly confirm the presence of the piperazine core and gain evidence for the successful incorporation of the substituents. The fingerprint region, in particular, provides a unique signature for the substituted molecule.

However, due to the inherent limitations of IR spectroscopy in providing detailed connectivity and stereochemical information, it should be used as part of a comprehensive analytical workflow. For unambiguous structure determination of 3,5-disubstituted piperazines, especially for distinguishing between cis and trans isomers, NMR spectroscopy is indispensable . Mass spectrometry should be employed to confirm the molecular weight and elemental composition. For absolute proof of structure and stereochemistry, particularly for novel compounds, single-crystal X-ray crystallography is the gold standard, if a suitable crystal can be obtained.

By judiciously combining the rapid insights from IR spectroscopy with the detailed information from NMR and MS, researchers can confidently and efficiently validate the structures of their 3,5-disubstituted piperazine derivatives, paving the way for further investigation in their respective fields.

References

  • Bruker. (2020, October 15).
  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • PubChem. (n.d.). 3,5-Dimethylpiperidine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • UniTechLink. (2023). Step-by-step Analysis of FTIR.
  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comparative Guide to the Crystal Structure Analysis of 1-(3,5-Dibromophenyl)piperazine Hydrochloride and Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Selection in Pharmaceutical Development

In modern medicinal chemistry, the piperazine scaffold is a privileged structure, integral to numerous approved drugs due to its versatile chemical properties and ability to engage in crucial biological interactions.[1] The compound 1-(3,5-Dibromophenyl)piperazine (DBPP) represents a key synthetic intermediate whose physicochemical properties can be significantly modulated through salt formation. The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a foundational step in drug development, profoundly influencing properties such as solubility, dissolution rate, stability, and bioavailability.[2][3] An estimated 50% of all drugs are administered as salts, underscoring the importance of this strategy.[2]

This guide provides an in-depth comparative analysis of two common salt forms of DBPP: the hydrochloride (DBPP-HCl) and hydrobromide (DBPP-HBr). We will explore the causality behind the experimental choices for their synthesis and characterization, present detailed protocols, and analyze how subtle differences in their crystal structures can lead to significant variations in their pharmaceutical properties. The methodologies described herein represent a self-validating system, where crystallographic data is cross-referenced with bulk material analysis to ensure accuracy and trustworthiness.

Experimental Design & Rationale

The choice to compare hydrochloride and hydrobromide salts is deliberate. As halides, chloride and bromide ions are similar in charge but differ in ionic radius and polarizability. These differences are expected to manifest in distinct hydrogen bonding networks and crystal packing arrangements, providing an excellent model for understanding the impact of counterion selection. Our analytical workflow is designed to provide a holistic view of the solid state, from atomic arrangement to bulk properties.

G cluster_synthesis Synthesis & Crystallization cluster_analysis Structural & Physicochemical Analysis cluster_interpretation Interpretation & Application s1 DBPP Free Base in Solution s2 Acidification (HCl or HBr) s1->s2 s3 Slow Evaporation s2->s3 s4 Single Crystal Formation s3->s4 a1 Single-Crystal X-Ray Diffraction (SC-XRD) s4->a1 Atomic Structure a2 Powder X-Ray Diffraction (PXRD) s4->a2 Phase Purity Check a4 Thermal Analysis (DSC/TGA) s4->a4 Bulk Properties a3 Hirshfeld Surface Analysis a1->a3 i1 Comparative Structural Analysis a1->i1 a2->i1 a3->i1 i2 Structure-Property Relationship a4->i2 i1->i2 i3 Optimal Salt Form Selection i2->i3 G Structure Crystal Structure (Packing, H-Bonds) Solubility Solubility & Dissolution Rate Structure->Solubility Lattice Energy Stability Physical & Chemical Stability Structure->Stability Packing Density Bioavailability Bioavailability Solubility->Bioavailability Stability->Bioavailability Properties Physicochemical Properties Properties->Structure Properties->Solubility Properties->Stability Properties->Bioavailability

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dibromophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dibromophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.